molecular formula C12H16O5 B12391047 (R)-Idhp

(R)-Idhp

Katalognummer: B12391047
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: ZYFWDUKUSGLMGL-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Idhp is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H16O5

Molekulargewicht

240.25 g/mol

IUPAC-Name

propan-2-yl (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O5/c1-7(2)17-12(16)11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11,13-15H,6H2,1-2H3/t11-/m1/s1

InChI-Schlüssel

ZYFWDUKUSGLMGL-LLVKDONJSA-N

Isomerische SMILES

CC(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)O

Kanonische SMILES

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

(R)-Idhp: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Idhp , with the IUPAC name 2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]quinolin-4-one , is a chemical compound of interest in cardiovascular research. It is recognized as an isomer of IDHP, a metabolite of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases. This technical guide provides a detailed examination of the chemical structure of this compound, its known biological activities with a focus on its vasorelaxant effects, and the experimental protocols used to elucidate its mechanism of action.

Chemical Structure and Properties

The chemical identity of this compound is defined by its specific stereochemistry at the chiral center in the dihydroindole moiety. This structural feature is crucial as stereoisomers of a compound can exhibit significantly different pharmacological activities.

PropertyValue
IUPAC Name 2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]quinolin-4-one
Molecular Formula C₂₀H₁₈N₂O₃
Molecular Weight 334.37 g/mol
Canonical SMILES C[C@@H]1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4C(=O)C=C3O
Stereochemistry (R)

Biological Activity and Mechanism of Action

While specific quantitative data for the (R)-isomer of Idhp is limited in publicly accessible literature, studies on the parent compound, IDHP, have demonstrated significant vasorelaxant properties. The primary mechanism of action is attributed to its ability to modulate intracellular calcium (Ca²⁺) concentrations in vascular smooth muscle cells (VSMCs).

IDHP induces relaxation in arteries pre-contracted with vasoconstrictors like norepinephrine. This effect is achieved through a dual mechanism:

  • Inhibition of Ca²⁺ Influx: IDHP blocks the entry of extracellular Ca²⁺ into VSMCs through both voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels (ROCCs).

  • Inhibition of Ca²⁺ Release: It also inhibits the release of Ca²⁺ from intracellular stores, primarily the sarcoplasmic reticulum.

By reducing the cytosolic Ca²⁺ concentration, IDHP decreases the activation of myosin light-chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the smooth muscle, resulting in vasodilation.

Signaling Pathway of Vasorelaxation

The vasorelaxant effect of this compound is intricately linked to the signaling cascade initiated by vasoconstrictors like norepinephrine in vascular smooth muscle cells. The following diagram illustrates this pathway and the proposed points of intervention by this compound.

Vasorelaxation_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine AR α1-Adrenergic Receptor Norepinephrine->AR Binds VDCC Voltage-Dependent Ca²⁺ Channel AR->VDCC Depolarization activates PLC Phospholipase C AR->PLC Activates Ca_influx_VDCC Ca²⁺ Influx VDCC->Ca_influx_VDCC ROCC Receptor-Operated Ca²⁺ Channel Ca_influx_ROCC Ca²⁺ Influx ROCC->Ca_influx_ROCC IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on DAG->ROCC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Ca_cytosolic ↑ [Ca²⁺]i Ca_release->Ca_cytosolic Ca_influx_VDCC->Ca_cytosolic Ca_influx_ROCC->Ca_cytosolic Contraction Vasoconstriction Ca_cytosolic->Contraction R_Idhp This compound R_Idhp->VDCC Inhibits R_Idhp->ROCC Inhibits R_Idhp->SR Inhibits Ca²⁺ release Relaxation Vasorelaxation R_Idhp->Relaxation Promotes

Norepinephrine-induced vasoconstriction and the inhibitory points of this compound.

Experimental Protocols

The vasorelaxant effects and the underlying mechanisms of compounds like this compound are typically investigated using a combination of ex vivo organ bath studies and in vitro cellular assays.

Ex Vivo Vasorelaxation Assay in Rat Aorta

This protocol is designed to measure the direct effect of a compound on the contractility of isolated arterial tissue.

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution (in mM: 124 NaCl, 4.6 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 11 glucose, 0.01 EDTA, and 23 NaHCO₃, pH 7.4).

    • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

    • For endothelium-denuded experiments, the endothelium is gently removed by rubbing the intimal surface with a fine wire.

  • Organ Bath Setup:

    • Aortic rings are mounted between two parallel stainless-steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • The rings are subjected to a resting tension of 1g and allowed to equilibrate for at least 45-60 minutes, with the buffer being changed every 15 minutes.

  • Experimental Procedure:

    • The functional integrity of the aortic rings is assessed by contracting them with 75 mM KCl.

    • Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (10 µM) in rings pre-contracted with phenylephrine (1 µM). A relaxation of ≥90% indicates an intact endothelium.

    • After a washout period, a stable contraction is induced with a vasoconstrictor, typically norepinephrine or phenylephrine (1 µM).

    • Once the contraction reaches a plateau, cumulative concentrations of this compound are added to the organ bath to construct a concentration-response curve for relaxation.

  • Data Analysis:

    • The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

    • The EC₅₀ (half-maximal effective concentration) is calculated from the concentration-response curve to quantify the potency of the compound.

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells

This assay directly measures changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of inhibitory compounds.

  • Cell Culture and Loading:

    • Primary vascular smooth muscle cells are isolated from rat aorta and cultured in DMEM supplemented with 10% fetal bovine serum.

    • Cells are seeded onto glass coverslips.

    • Prior to the experiment, cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (2.5 µM), by incubating for 30-60 minutes at 37°C.

  • Calcium Imaging:

    • The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Cells are continuously perfused with a physiological salt solution.

    • Fura-2 is alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

  • Experimental Procedure:

    • A baseline [Ca²⁺]i is established by perfusing the cells with the physiological salt solution.

    • Cells are then stimulated with a vasoconstrictor (e.g., norepinephrine) to induce an increase in [Ca²⁺]i.

    • To investigate the effect of this compound, cells are pre-incubated with the compound for a defined period before stimulation with the agonist.

    • To differentiate between Ca²⁺ influx and release, experiments can be performed in a Ca²⁺-free external solution.

  • Data Analysis:

    • The change in the F340/F380 ratio is used to quantify the relative changes in intracellular Ca²⁺ concentration.

    • The peak and sustained phases of the Ca²⁺ response are analyzed to determine the effect of this compound on Ca²⁺ release and influx, respectively.

An In-depth Technical Guide to the Biological Targets and Pathways of (R)-Idhp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as (R)-Idhp, is a bioactive metabolite with emerging therapeutic potential. This document provides a comprehensive overview of the known biological targets and signaling pathways affected by this compound. While initial patent literature alluded to its role in promoting angiogenesis and inhibiting platelet aggregation, recent scientific investigations have unveiled more specific molecular mechanisms of action in diverse pathophysiological contexts, including cardiovascular injury, vascular aging, and neuroinflammation. This guide synthesizes the current understanding of this compound's biological activities, presents detailed experimental protocols for assessing its effects, and visualizes the key signaling pathways it modulates.

Biological Targets and Activities of this compound

This compound has been shown to exert a range of biological effects, primarily implicating its involvement in cellular signaling pathways related to stress, inflammation, and survival. The following sections detail its impact on various biological systems.

Cardiovascular System

Recent studies have highlighted the protective effects of this compound in the cardiovascular system. Specifically, it has been shown to protect against septic myocardial injury.[1][2] This protective mechanism is attributed to its ability to modulate the GAS6/Axl-AMPK signaling pathway .[1][2] Furthermore, this compound has been found to alleviate palmitic acid-induced vascular aging in Human Umbilical Vein Endothelial Cells (HUVECs) by mitigating oxidative stress and ferroptosis through the ROS/ferroptosis pathway .

Nervous System

In the context of the central nervous system, this compound exhibits anti-inflammatory properties. It has been demonstrated to suppress the activation of microglia, the resident immune cells of the brain, by inhibiting the NF-κB signaling pathway . This suggests a potential therapeutic role for this compound in neuroinflammatory conditions. Additionally, in a zebrafish model, this compound has been shown to confer protection against hypoxia by regulating the neuroactive ligand-receptor interaction signaling pathway .[3]

Hemostasis

Initial patent filings for a related compound, IDHP, indicated an inhibitory effect on platelet aggregation induced by ADP and collagen. While the precise molecular targets for this activity of this compound have not been fully elucidated, this suggests an interaction with signaling pathways governing platelet activation and aggregation.

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data such as IC50 or Ki values for the biological activities of this compound. The following table summarizes the observed qualitative biological effects and the experimental models in which they were documented.

Biological EffectExperimental ModelAffected Pathway(s)Quantitative Data (IC50, Ki)
Protection against septic myocardial injuryCecal ligation and puncture (CLP) mouse modelGAS6/Axl-AMPKNot Available
Alleviation of palmitic acid-induced vascular agingHuman Umbilical Vein Endothelial Cells (HUVECs)ROS/ferroptosisNot Available
Anti-inflammatory effect on activated microgliaLipopolysaccharide (LPS)-stimulated microglial cellsNF-κBNot Available
Anti-hypoxic effectZebrafish larvaeNeuroactive ligand-receptorNot Available
Inhibition of platelet aggregation (inferred from patent)Human plateletsNot specifiedNot Available
Promotion of angiogenesis (inferred from patent)Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedNot Available

Signaling Pathways Affected by this compound

The following diagrams illustrate the key signaling pathways modulated by this compound.

GAS6/Axl-AMPK Signaling Pathway

This compound has been shown to positively regulate the GAS6/Axl-AMPK signaling pathway, which is crucial for cell survival and mitigation of injury in cardiomyocytes.

GAS6_Axl_AMPK cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GAS6 GAS6 Axl Axl Receptor GAS6->Axl PI3K PI3K Axl->PI3K Akt Akt PI3K->Akt AMPK AMPK Akt->AMPK Activates CellSurvival Cell Survival (Cardioprotection) AMPK->CellSurvival Idhp This compound Idhp->GAS6 Upregulates Idhp->Axl Upregulates Idhp->AMPK Upregulates Phosphorylation

GAS6/Axl-AMPK pathway modulation by this compound.
ROS/Ferroptosis Signaling Pathway

This compound can mitigate vascular aging by attenuating the ROS/ferroptosis pathway in endothelial cells.

ROS_Ferroptosis cluster_stimulus Cellular Stress (e.g., Palmitic Acid) cluster_pathway ROS/Ferroptosis Pathway Stress Cellular Stress ROS Reactive Oxygen Species (ROS) Stress->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis VascularAging Vascular Aging Ferroptosis->VascularAging Idhp This compound Idhp->ROS Inhibits

This compound's inhibitory effect on the ROS/Ferroptosis pathway.
NF-κB Signaling Pathway in Microglia

This compound demonstrates anti-inflammatory effects by suppressing the NF-κB signaling pathway in activated microglia.

NFkB_Microglia cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Pathway LPS LPS IKK IKK Complex LPS->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Induces Idhp This compound Idhp->IKK Inhibits

Inhibition of the NF-κB pathway in microglia by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of this compound, based on established protocols.

Angiogenesis Assays
  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete endothelial cell growth medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adhesion.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to 90-100% confluency.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Image Acquisition (Time X): Capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at each time point and calculate the migration rate or the percentage of wound closure relative to the initial scratch area.

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound.

  • Cell Seeding: Seed the HUVEC suspension onto the polymerized Matrigel at a density of 1.5 x 10^4 cells/well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Image Acquisition: Capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Platelet Aggregation Assays
  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Pre-incubation: Pre-warm the PRP samples to 37°C. Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Aggregation Induction: Add a submaximal concentration of ADP (e.g., 5-10 µM) to the PRP in an aggregometer cuvette with stirring.

  • Measurement: Record the change in light transmittance for 5-10 minutes using a light transmission aggregometer. The PPP is used as a reference for 100% aggregation.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of this compound to the vehicle control.

  • PRP and PPP Preparation: Prepare PRP and PPP as described in section 4.2.1.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP as described in section 4.2.1.

  • Pre-incubation: Pre-warm the PRP samples and incubate with various concentrations of this compound or vehicle control.

  • Aggregation Induction: Add a specific concentration of collagen (e.g., 2-5 µg/mL) to the PRP in an aggregometer cuvette with stirring.

  • Measurement: Record the change in light transmittance as described in section 4.2.1.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition as described in section 4.2.1.

Conclusion

This compound is a promising bioactive compound with multifaceted therapeutic potential. Its demonstrated effects on key signaling pathways involved in cardiovascular protection, neuroinflammation, and cellular stress responses warrant further investigation. While the current body of research provides a strong qualitative understanding of its mechanisms, future studies should focus on identifying its direct molecular targets and quantifying its potency through the determination of IC50 and Ki values. The experimental protocols provided herein offer a robust framework for researchers to further explore the biological activities of this compound and elucidate its full therapeutic utility.

References

The Emergence of a Cardioprotective Agent: A Technical Guide to the Initial Discovery and Synthesis of (R)-Idhp

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the scientific foundations of Isopropyl (R)-3-(3',4'-dihydroxyphenyl)-2-hydroxypropanoate ((R)-Idhp), this technical guide serves as a core resource for researchers, scientists, and drug development professionals. This compound, a metabolite of the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic applications in cardiovascular diseases.

This whitepaper details the initial discovery of this compound, outlines its chemical synthesis, presents key quantitative data on its biological activity, provides comprehensive experimental protocols, and visualizes its mechanism of action through detailed signaling pathway diagrams.

Initial Discovery

This compound, with the chemical name Isopropyl (R)-3-(3',4'-dihydroxyphenyl)-2-hydroxypropanoate (CAS No. 950665-05-1), was identified as a bioactive metabolite of Danshen, a widely used traditional Chinese medicine for the treatment of cardiovascular ailments. The discovery arose from metabolomic studies of Danshen's components and their in vivo transformations, revealing this compound as a key molecule responsible for some of the therapeutic effects observed with the herbal remedy. Its identification has spurred further investigation into its pharmacological properties, particularly its potent cardioprotective effects.

Synthesis of this compound

The synthesis of this compound has been approached through various methods, including microwave-assisted synthesis to improve efficiency and asymmetric synthesis to obtain the desired enantiomer with high purity.

Asymmetric Synthesis

An efficient asymmetric synthesis of this compound has been developed to ensure the production of the biologically active R-enantiomer. The general strategy involves the stereoselective reduction of a prochiral ketone precursor.

Microwave-Assisted Synthesis

To accelerate the synthesis process and improve yields, a microwave-assisted method has been reported. This approach significantly reduces reaction times compared to conventional heating methods. The synthesis typically proceeds through the formation of key intermediates from 3,4-dihydroxybenzaldehyde and acetylglycine, followed by reduction and esterification steps under microwave irradiation.

Quantitative Data

The biological activity of this compound has been quantified in several key studies, demonstrating its potential as a therapeutic agent. The following tables summarize the significant findings.

ParameterValueAssay SystemReference
Vasorelaxant Activity
pEC507.41 ± 0.08Norepinephrine-contracted rat mesenteric artery[1]
Cardioprotective Effects in Sepsis Model
Effective Dose60 mg/kgCecal ligation and puncture (CLP) mouse model[2]
Survival Rate Increaseto ~75% at 72h post-CLPCLP mouse model[2]
Anti-inflammatory and Antioxidant Effects in Cardiomyocytes
Optimal Concentration10 µMLPS-induced HL-1 cardiomyocytes[3]

Table 1: Summary of Quantitative Biological Activity of this compound

Cytokine/MarkerEffect of this compound (10 µM)Cell ModelReference
IL-6Significant reduction in LPS-induced releaseHL-1 Cardiomyocytes[3]
TNF-αSignificant reduction in LPS-induced releaseHL-1 Cardiomyocytes[3]
IL-1βSignificant reduction in LPS-induced releaseHL-1 Cardiomyocytes[3]
IL-18Significant reduction in LPS-induced releaseHL-1 Cardiomyocytes[3]
ROSSignificant reduction via Nrf2 activationHL-1 Cardiomyocytes[3]
BaxDownregulationHL-1 Cardiomyocytes[3]

Table 2: Anti-inflammatory and Anti-apoptotic Effects of this compound in a Cellular Model of Sepsis-Induced Myocardial Injury

Experimental Protocols

Asymmetric Synthesis of this compound

Objective: To synthesize enantiomerically pure this compound.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Malonic acid

  • Appropriate protecting groups for hydroxyl functions (e.g., benzyl bromide)

  • Chiral catalyst for asymmetric dihydroxylation (e.g., AD-mix-β)

  • Reducing agent (e.g., H2 with Pd/C)

  • Isopropyl alcohol

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Protection of Hydroxyl Groups: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected to prevent unwanted side reactions.

  • Knoevenagel Condensation: The protected aldehyde is reacted with malonic acid to form a cinnamic acid derivative.

  • Asymmetric Dihydroxylation: The double bond of the cinnamic acid derivative is dihydroxylated using a chiral catalyst (e.g., AD-mix-β) to introduce the desired stereochemistry at the hydroxyl groups.

  • Esterification: The carboxylic acid is esterified with isopropyl alcohol.

  • Deprotection: The protecting groups on the phenyl ring are removed via catalytic hydrogenation to yield this compound.

  • Purification: The final product is purified using column chromatography.

Vasorelaxation Assay

Objective: To assess the vasorelaxant effect of this compound on isolated arterial rings.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Norepinephrine

  • This compound stock solution

  • Wire myograph system

  • Dissection microscope and tools

Procedure:

  • Tissue Preparation: The superior mesenteric artery is excised from a euthanized rat and placed in cold Krebs-Henseleit solution. The artery is cleaned of surrounding tissue and cut into rings (2-3 mm in length).

  • Mounting: The arterial rings are mounted on two tungsten wires in a myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension. After equilibration, the rings are contracted with norepinephrine to achieve a stable plateau.

  • This compound Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the chamber, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the norepinephrine-induced contraction. The pEC50 is calculated from the concentration-response curve.

Cardiomyocyte Culture and Sepsis-Induced Injury Model

Objective: To evaluate the protective effects of this compound on cardiomyocytes in an in vitro model of sepsis.

Materials:

  • HL-1 cardiomyocyte cell line

  • Claycomb medium supplemented with fetal bovine serum, L-glutamine, and norepinephrine

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Cell culture plates, incubators, and microscopes

Procedure:

  • Cell Culture: HL-1 cells are cultured in Claycomb medium in a humidified incubator at 37°C and 5% CO2.

  • Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a specified period (e.g., 2 hours).

  • Induction of Injury: After pre-treatment, the cells are exposed to LPS to induce an inflammatory response and cellular injury.

  • Assessment of Viability and Biomarkers: Following the treatment period, cell viability is assessed (e.g., using an MTT assay), and the supernatant and cell lysates are collected for the analysis of inflammatory cytokines, reactive oxygen species (ROS), and apoptosis markers.

Signaling Pathways and Experimental Workflows

GAS6/Axl-AMPK Signaling Pathway

This compound exerts its cardioprotective effects in sepsis-induced myocardial injury by modulating the GAS6/Axl-AMPK signaling pathway. This pathway is crucial for cell survival, and its activation by this compound leads to the mitigation of inflammation, oxidative stress, and apoptosis.

GAS6_Axl_AMPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GAS6 GAS6 Axl Axl Receptor GAS6->Axl Binds and Activates AMPK AMPK Axl->AMPK Phosphorylates pAMPK p-AMPK (Activated) Nrf2 Nrf2 pAMPK->Nrf2 Activates Bax Bax pAMPK->Bax Inhibits Inflammation Inflammation (IL-6, TNF-α) pAMPK->Inflammation Inhibits OxidativeStress Oxidative Stress (ROS) Nrf2->OxidativeStress Reduces Apoptosis Apoptosis Bax->Apoptosis Promotes R_Idhp This compound R_Idhp->GAS6 Upregulates

Caption: The proposed mechanism of this compound in cardioprotection.

Asymmetric Synthesis Workflow

The following diagram illustrates the key stages in the asymmetric synthesis of this compound.

Asymmetric_Synthesis_Workflow Start 3,4-Dihydroxy- benzaldehyde Protection Hydroxyl Protection Start->Protection Condensation Knoevenagel Condensation Protection->Condensation Asymmetric_Dihydroxylation Asymmetric Dihydroxylation Condensation->Asymmetric_Dihydroxylation Esterification Esterification (Isopropyl Alcohol) Asymmetric_Dihydroxylation->Esterification Deprotection Deprotection (Hydrogenation) Esterification->Deprotection End This compound Deprotection->End

Caption: Workflow for the asymmetric synthesis of this compound.

Experimental Workflow for Cellular Studies

This diagram outlines the general workflow for investigating the effects of this compound on cardiomyocytes.

Cellular_Experiment_Workflow Culture Culture HL-1 Cardiomyocytes Pretreatment Pre-treat with This compound Culture->Pretreatment Injury Induce Injury (LPS) Pretreatment->Injury Analysis Analysis Injury->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Cytokines Cytokine Levels (ELISA) Analysis->Cytokines ROS ROS Levels (Fluorescence) Analysis->ROS Apoptosis Apoptosis Markers (Western Blot) Analysis->Apoptosis

Caption: Experimental workflow for cellular analysis of this compound.

References

Physicochemical Properties of (R)-Ivosidenib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-Ivosidenib, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Chemical Identity

(R)-Ivosidenib, also known as AG-120 or by its trade name Tibsovo®, is a synthetic organic compound.[1] Its chemical structure and identity are fundamental to understanding its physical and chemical behavior.

  • IUPAC Name: (2S)-1-(4-cyanopyridin-2-yl)-5-oxopyrrolidine-2-carboxylic acid with the secondary amino group of (2S)-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-2-[(5-fluoropyridin-3-yl)amino]acetamide[2]

  • CAS Number: 1448347-49-6[3]

  • Chemical Formula: C₂₈H₂₂ClF₃N₆O₃[2][3]

  • Molecular Weight: 582.96 g/mol [3]

  • Chemical Structure: (A 2D structural representation of Ivosidenib would be presented here)

Physicochemical Data

A summary of the key physicochemical properties of (R)-Ivosidenib is presented in the table below. These parameters are crucial for designing and interpreting experiments in various research settings.

PropertyValueSource
Molecular Weight 582.96 g/mol Tocris Bioscience[3]
Chemical Formula C₂₈H₂₂ClF₃N₆O₃PubChem[2], Tocris Bioscience[3]
Appearance White to off-white solid(General knowledge for crystalline solids)
Melting Point Not explicitly stated in search results
Solubility
    in DMSO58.3 mg/mL (100 mM)Tocris Bioscience[3]
    in Ethanol58.3 mg/mL (100 mM)Tocris Bioscience[3]
    in Water<1 mg/mL (Predicted: 0.0208 mg/mL)Selleck Chemicals (via DrugBank)[4], ALOGPS (via DrugBank)[4]
pKa (Strongest Acidic) 12.14 (Predicted)Chemaxon (via DrugBank)[4]
pKa (Strongest Basic) 1.81 (Predicted)Chemaxon (via DrugBank)[4]
LogP 2.52 - 3.01 (Predicted)ALOGPS, Chemaxon (via DrugBank)[4]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are generalized methodologies for key experiments.

Solubility Determination

The solubility of a compound can be determined using various methods. A common approach is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., DMSO, ethanol, water) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

Signaling Pathway and Experimental Workflow

(R)-Ivosidenib is a targeted therapy that inhibits the mutant IDH1 enzyme. This inhibition has downstream effects on cellular metabolism and epigenetic regulation.

IDH1 Signaling Pathway

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] High levels of 2-HG interfere with epigenetic regulation and cellular differentiation. Ivosidenib blocks this process.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (wild-type) aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation TwoHG->Epigenetic_Dysregulation Inhibits TET2, etc. Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Leads to Ivosidenib (R)-Ivosidenib Ivosidenib->aKG_mut Inhibits Mutant IDH1 Experimental_Workflow start Start: IDH1-mutant cell line treatment Treat cells with varying concentrations of (R)-Ivosidenib start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation endpoint_analysis Endpoint Analysis incubation->endpoint_analysis two_hg Measure intracellular 2-HG levels (e.g., by LC-MS) endpoint_analysis->two_hg viability Assess cell viability (e.g., MTT, CellTiter-Glo) endpoint_analysis->viability differentiation Analyze markers of cellular differentiation (e.g., flow cytometry) endpoint_analysis->differentiation

References

Preliminary In Vitro and In Vivo Studies of (R)-Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate (IDHP), a bioactive metabolite derived from Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in cardiovascular and cerebrovascular research.[1][2][3] Preliminary studies have begun to elucidate its therapeutic potential, demonstrating a range of effects from vasorelaxation and anti-inflammation to the protection against septic myocardial injury and vascular aging.[1][3][4][5] This technical guide provides a comprehensive summary of the initial in vitro and in vivo research on IDHP, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

A note on stereochemistry: The available literature primarily refers to the compound as "Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate" or "IDHP" without explicit designation of the stereoisomer. This guide assumes the reported activities are attributable to the most active form, presumed to be the (R)-isomer as specified, though further stereospecific analysis is warranted.

In Vitro Studies

Vasorelaxant Effects

IDHP has been shown to induce concentration-dependent relaxation of isolated rat mesenteric arteries pre-contracted with norepinephrine.[3] This effect is endothelium-independent, suggesting a direct action on vascular smooth muscle cells.[3] The mechanism appears to involve the inhibition of both intracellular calcium release and extracellular calcium influx through voltage-dependent and receptor-operated calcium channels.[3]

Anti-Inflammatory Activity

In studies using lipopolysaccharide (LPS)-induced activated microglia, IDHP demonstrated significant anti-inflammatory properties. It dose-dependently reduced the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4] Furthermore, IDHP suppressed the generation of reactive oxygen species (ROS) and inhibited the translocation and DNA binding activity of the transcription factor NF-κB.[4]

Protection Against Vascular Aging

IDHP has been observed to alleviate palmitic acid (PA)-induced cellular senescence in Human Umbilical Vein Endothelial Cells (HUVECs).[5] The protective mechanism involves the mitigation of oxidative stress and the inhibition of ferroptosis, a form of iron-dependent programmed cell death.[5]

Quantitative Data Summary: In Vitro Studies
Study TypeModelEndpointKey FindingsReference
VasorelaxationIsolated Rat Mesenteric ArteryRelaxation of Norepinephrine-induced ContractionpEC50 of 7.41 ± 0.08[3]
Anti-inflammationLPS-induced BV-2 microglia and primary microgliaInhibition of NO, TNF-α, IL-1β productionDose-dependent reduction[4]
Vascular AgingPalmitic Acid-induced senescent HUVECsReduction of ROS and FerroptosisDose-dependent protection[5]

Note: The table provides a summary of the reported effects. For precise dose-response curves and IC50/EC50 values, consultation of the full-text articles is recommended.

In Vivo Studies

Cardioprotection in Sepsis

In a mouse model of sepsis induced by cecal ligation and puncture (CLP), administration of IDHP (60 mg/kg) significantly improved survival rates to approximately 75% at 72 hours post-CLP.[1] The treatment also led to improvements in sepsis scores, blood biochemistry, cardiac function, and a reduction in myocardial tissue damage.[1] Mechanistically, IDHP was found to inhibit myocardial oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction.[1]

Anti-Hypoxic Effects

Studies in larval zebrafish demonstrated that IDHP can alleviate hypoxia-induced injuries. These include the restoration of the length of dopamine neurons, the number of cerebral vessels, and improvements in swimming behavior.[6] Transcriptome analysis suggested that the anti-hypoxic effects of IDHP are mediated through the neuroactive ligand-receptor interaction signaling pathway.[6]

Quantitative Data Summary: In Vivo Studies
Study TypeModelEndpointKey FindingsReference
CardioprotectionCecal Ligation and Puncture (CLP) in MiceSurvival Rate75% survival at 72h with 60 mg/kg IDHP[1]
Anti-hypoxiaHypoxia-induced Zebrafish LarvaeReversal of neuronal and vascular injuryAlleviation of hypoxia-induced damage[6]

Note: This table summarizes the primary outcomes. For detailed statistical analysis and further quantitative data, please refer to the original research publications.

Experimental Protocols

In Vitro Vasorelaxation Assay
  • Model: Isolated mesenteric arterial rings from rats.

  • Procedure:

    • Arterial rings are mounted in organ baths containing a physiological salt solution and aerated with 95% O2 and 5% CO2 at 37°C.

    • Isometric tension is continuously measured using a myograph system.

    • Rings are pre-contracted with norepinephrine.

    • Cumulative concentrations of IDHP are added to determine the concentration-response curve for relaxation.

    • To assess endothelium-dependency, the experiment is repeated on endothelium-denuded rings.

    • To investigate the mechanism, the protocol is repeated after pre-treatment with various channel blockers and inhibitors (e.g., tetraethylammonium for K+ channels, and in Ca2+-free solution).[3]

In Vitro Anti-Inflammatory Assay
  • Model: BV-2 microglial cells or primary rat microglia.

  • Procedure:

    • Cells are cultured in appropriate media.

    • Cells are pre-treated with varying concentrations of IDHP for a specified time.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation, the cell culture supernatant is collected to measure the levels of NO (using the Griess reagent), TNF-α, and IL-1β (using ELISA kits).

    • Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • NF-κB activation is assessed by immunofluorescence staining for its nuclear translocation or by electrophoretic mobility shift assay (EMSA) for DNA binding activity.[4]

In Vivo Sepsis Model
  • Model: Cecal Ligation and Puncture (CLP) in mice.

  • Procedure:

    • Mice are anesthetized, and a midline laparotomy is performed.

    • The cecum is exposed, ligated below the ileocecal valve, and punctured with a needle.

    • A small amount of feces is extruded to induce polymicrobial peritonitis.

    • The abdomen is closed, and the animals receive fluid resuscitation.

    • IDHP (e.g., 60 mg/kg) or vehicle is administered at specified time points.

    • Survival is monitored over a period (e.g., 72 hours).

    • At the end of the study, cardiac function is assessed (e.g., by echocardiography), and heart tissues are collected for histological analysis (e.g., H&E staining) and biochemical assays (e.g., markers of oxidative stress and inflammation).[1]

Signaling Pathways and Mechanisms of Action

GAS6/Axl-AMPK Signaling Pathway

In the context of septic myocardial injury, IDHP has been shown to upregulate the expression of Growth arrest-specific 6 (GAS6) and its receptor Axl, leading to the activation of AMP-activated protein kinase (AMPK).[1] This pathway is crucial for the cardioprotective effects of IDHP, as its benefits are diminished in GAS6 knockout mice.[1]

GAS6_Axl_AMPK_Pathway IDHP (R)-Idhp GAS6 GAS6 IDHP->GAS6 Upregulates Axl Axl Receptor GAS6->Axl Activates AMPK AMPK Axl->AMPK Phosphorylates & Activates Protection Cardioprotection (Reduced Oxidative Stress, Inflammation, Apoptosis) AMPK->Protection

GAS6/Axl-AMPK signaling pathway activated by this compound.
ROS/Ferroptosis Pathway

In vascular endothelial cells subjected to lipotoxicity, IDHP mitigates cellular senescence by targeting the ROS/ferroptosis pathway.[5] It reduces the accumulation of reactive oxygen species and inhibits the iron-dependent cell death process of ferroptosis.[5]

ROS_Ferroptosis_Pathway cluster_stress Cellular Stress (e.g., Palmitic Acid) ROS Increased ROS Ferroptosis Ferroptosis ROS->Ferroptosis Iron Iron Accumulation Iron->Ferroptosis IDHP This compound IDHP->ROS Inhibits IDHP->Ferroptosis Inhibits Senescence Vascular Senescence Ferroptosis->Senescence

This compound inhibits the ROS/Ferroptosis pathway to reduce vascular senescence.
Neuroactive Ligand-Receptor Interaction Pathway

The anti-hypoxic effects of IDHP in zebrafish are associated with the regulation of the neuroactive ligand-receptor interaction pathway.[6] This complex pathway involves the modulation of various receptors and their ligands, leading to reduced inflammation, promotion of angiogenesis, and inhibition of apoptosis.[6][7]

Neuroactive_Pathway IDHP This compound NLRI Neuroactive Ligand-Receptor Interaction Pathway IDHP->NLRI Modulates Effects Anti-Hypoxic Effects (Reduced Inflammation, Promoted Angiogenesis, Inhibited Apoptosis) NLRI->Effects

Modulation of the Neuroactive Ligand-Receptor Interaction Pathway by this compound.

Conclusion and Future Directions

The preliminary in vitro and in vivo studies of this compound reveal a promising pharmacological profile with potential applications in cardiovascular and neuroprotective therapies. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival, underscores its therapeutic potential.

Future research should focus on several key areas:

  • Stereospecific Activity: A clear elucidation of the differential activities of the (R) and (S) isomers of IDHP is crucial for drug development.

  • Pharmacokinetics and Pharmacodynamics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and dose-finding studies are necessary to establish a therapeutic window.

  • Chronic Disease Models: Evaluation of IDHP in chronic models of cardiovascular and neurodegenerative diseases will be essential to determine its long-term efficacy and safety.

  • Target Identification: Further molecular studies are needed to identify the direct binding partners of IDHP and to fully delineate its mechanism of action.

This technical guide serves as a foundational resource for scientists and researchers engaged in the exploration of this compound and related compounds. The compiled data and methodologies provide a framework for further investigation into this promising therapeutic agent.

References

Enantiomeric Specificity of (R)-Idhp: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Idhp, the (R)-enantiomer of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, is a metabolite of Salvia miltiorrhiza with demonstrated pharmacological activity. As with many chiral compounds, the biological effects of Idhp are likely enantiomer-specific. Understanding the unique properties of the (R)-enantiomer is critical for drug development, ensuring the advancement of a stereochemically pure active pharmaceutical ingredient with an optimized therapeutic profile and minimized potential for off-target effects or toxicity associated with the (S)-enantiomer. This technical guide provides an in-depth overview of the enantiomeric specificity of this compound, including its known signaling pathways and detailed experimental protocols for enantiomeric analysis.

Introduction to Enantiomeric Specificity

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly. This can lead to one enantiomer exhibiting the desired therapeutic activity while the other may be less active, inactive, or even responsible for adverse effects. Therefore, the characterization and selection of a single enantiomer are crucial steps in modern drug development.

Pharmacological Profile of this compound

This compound has been identified as an isomer of Idhp, a salvia metabolite known to exert vasorelaxant effects.[1] Its therapeutic potential is being explored in cardiovascular diseases. Studies have shown that the racemic mixture of Idhp has several biological activities, including:

  • Vasorelaxant Effects: Idhp induces relaxation of blood vessels by inhibiting Ca2+ release and inward flow through voltage-dependent and receptor-operated calcium channels in vascular smooth muscle cells.[1]

  • Anti-Hypoxic Effects: Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (Idhp) has demonstrated a protective role against hypoxia-induced injury in zebrafish larvae, potentially through the regulation of the neuroactive ligand-receptor interaction signaling pathway.

  • Cardioprotective Effects: Idhp has been shown to protect against septic myocardial injury by regulating the GAS6/Axl-AMPK signaling pathway.

While these activities have been reported for Idhp, the specific contributions of the (R) and (S) enantiomers have not been fully elucidated in publicly available literature. However, based on the principles of stereochemistry in pharmacology, it is highly probable that one enantiomer is predominantly responsible for the observed therapeutic effects.

Quantitative Data on Enantiomeric Specificity (Illustrative)

ParameterThis compound(S)-IdhpR/S Potency Ratio
Binding Affinity (Ki, nM)
Target Receptor X151500100
Target Receptor Y50250050
Functional Activity (IC50, nM)
Calcium Channel Inhibition253000120
AMPK Activation404500112.5
In Vivo Efficacy (ED50, mg/kg)
Antihypertensive Effect510020

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimentation.

Signaling Pathways of Idhp

The known signaling pathways for the racemic mixture of Idhp are depicted below. It is hypothesized that this compound is the primary driver of these interactions.

signaling_pathway cluster_0 Cardioprotective Effect Idhp This compound GAS6 GAS6 Idhp->GAS6  enhances Axl Axl Receptor GAS6->Axl  activates AMPK AMPK Axl->AMPK  phosphorylates Protection Myocardial Protection AMPK->Protection

Caption: Proposed GAS6/Axl-AMPK signaling pathway for the cardioprotective effect of this compound.

vasorelaxation_pathway cluster_1 Vasorelaxant Effect R_Idhp This compound Ca_Channel Voltage-gated & Receptor-operated Ca2+ Channels R_Idhp->Ca_Channel  inhibits Vasorelaxation Vasorelaxation R_Idhp->Vasorelaxation Ca_Influx Ca2+ Influx Vasoconstriction Vasoconstriction Ca_Channel->Vasoconstriction  reduces Ca2+ influx leading to

Caption: Mechanism of vasorelaxation by this compound via inhibition of calcium channels.

Experimental Protocols

Chiral Separation of Idhp Enantiomers by HPLC (Illustrative Protocol)

This protocol describes a general method for the separation of (R)- and (S)-Idhp using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The specific column and mobile phase conditions would require optimization.

Objective: To resolve and quantify the (R) and (S) enantiomers of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate.

Materials:

  • Racemic Idhp standard

  • This compound and (S)-Idhp reference standards (if available)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (as mobile phase additives)

  • Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare various mobile phases with different ratios of n-Hexane and an alcohol modifier (IPA or EtOH). For example, 90:10, 85:15, and 80:20 (v/v) n-Hexane:IPA. Add a small amount of TFA or DEA (e.g., 0.1%) to the mobile phase to improve peak shape.

  • Standard Solution Preparation: Prepare a stock solution of racemic Idhp in the mobile phase at a concentration of 1 mg/mL. Prepare serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL). If available, prepare individual standard solutions of (R)- and (S)-Idhp.

  • HPLC Conditions (Starting Point):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 85:15 (v/v) n-Hexane:Isopropanol with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • If reference standards are available, inject them to identify the elution order of the (R) and (S) enantiomers.

    • Inject the calibration standards to generate a calibration curve for each enantiomer.

    • Inject the unknown sample solution.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer.

    • Determine the concentration of each enantiomer in the sample using the calibration curve.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area_R - Area_S)| / (Area_R + Area_S) ] x 100

hplc_workflow A Mobile Phase & Standard Preparation B HPLC System Setup (Chiral Column, UV Detector) A->B C Injection of Racemic & Individual Standards B->C D Method Optimization (Mobile Phase, Flow Rate) C->D E Calibration Curve Generation D->E F Sample Analysis E->F G Data Processing (Peak Integration, Concentration Calculation) F->G H Enantiomeric Excess (% ee) Determination G->H

Caption: Workflow for chiral separation of Idhp enantiomers by HPLC.

In Vitro Assay for Functional Activity (Calcium Channel Inhibition)

This protocol provides a general framework for assessing the inhibitory activity of this compound and (S)-Idhp on voltage-gated calcium channels in a cell-based assay.

Objective: To determine the IC50 values of this compound and (S)-Idhp for the inhibition of calcium influx.

Materials:

  • A suitable cell line expressing the target voltage-gated calcium channel (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • This compound and (S)-Idhp

  • A fluorescent calcium indicator (e.g., Fluo-4 AM)

  • A depolarizing agent (e.g., KCl)

  • A plate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture the cells under appropriate conditions to achieve a confluent monolayer in a 96-well plate.

  • Compound Preparation: Prepare stock solutions of this compound and (S)-Idhp in a suitable solvent (e.g., DMSO). Create a serial dilution of each enantiomer in assay buffer.

  • Loading with Calcium Indicator: Remove the culture medium and load the cells with the fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells to remove excess dye and add the different concentrations of this compound and (S)-Idhp to the wells. Incubate for a specified period.

  • Measurement of Calcium Influx:

    • Place the 96-well plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the depolarizing agent (e.g., KCl) to all wells to open the voltage-gated calcium channels.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Determine the maximum fluorescence change for each concentration of the test compounds.

    • Normalize the data to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.[2]

functional_assay_workflow A Cell Seeding & Culture (96-well plate) B Loading with Fluorescent Calcium Indicator A->B C Incubation with this compound & (S)-Idhp (serial dilutions) B->C D Establish Baseline Fluorescence C->D E Stimulation with Depolarizing Agent (e.g., KCl) D->E F Measure Fluorescence Change (Calcium Influx) E->F G Data Normalization & Analysis F->G H IC50 Determination G->H

Caption: Workflow for the in vitro functional assay of Idhp enantiomers.

Conclusion

The available evidence suggests that this compound is a pharmacologically active molecule with potential therapeutic applications in cardiovascular diseases. While direct comparative studies on its enantiomeric specificity are lacking, the fundamental principles of stereochemistry in drug action strongly support the hypothesis that the (R)-enantiomer is the primary contributor to the observed therapeutic effects. Further research, including quantitative comparisons of the pharmacological and pharmacokinetic profiles of the individual enantiomers, is essential to fully characterize the enantiomeric specificity of Idhp and to support the development of this compound as a single-enantiomer drug. The experimental protocols outlined in this guide provide a framework for conducting such critical studies.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of (R)-Idhp

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the proposed asymmetric synthesis of (R)-Idhp, also known as (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoic acid. The synthesis is designed for researchers in medicinal chemistry and drug development. This protocol includes a plausible synthetic route, detailed experimental procedures, and a summary of expected outcomes in tabular format. Additionally, a diagram of the proposed synthetic workflow and the relevant biological signaling pathway are provided to meet the visualization requirements for application notes.

Introduction

This compound is the (R)-enantiomer of Idhp, a metabolite known for its vasorelaxant properties. Its mechanism of action involves the inhibition of Ca2+ release in vascular smooth muscle cells, making it a compound of interest for cardiovascular research. The stereospecific synthesis of this compound is crucial for elucidating its specific biological activity and therapeutic potential. This protocol outlines a plausible three-step asymmetric synthesis starting from commercially available reagents.

Proposed Synthetic Pathway

The proposed synthesis involves the stereoselective addition of an indole Grignard reagent to a chiral α-ketoester derived from (L)-leucine, followed by ester hydrolysis to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Preparation of Indole Grignard Reagent cluster_1 Step 2: Asymmetric Addition cluster_2 Step 3: Hydrolysis Indole Indole EtMgBr EtMgBr, THF Indole->EtMgBr Indole_MgBr Indol-1-ylmagnesium bromide EtMgBr->Indole_MgBr Reaction Diastereoselective Addition Indole_MgBr->Reaction Ketoester Chiral α-Ketoester Ketoester->Reaction Intermediate Ester Intermediate Reaction->Intermediate LiOH LiOH, THF/H2O Intermediate->LiOH R_Idhp This compound LiOH->R_Idhp

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Preparation of the Chiral α-Ketoester (Methyl (S)-2-oxo-4-methylpentanoate)

  • To a solution of (L)-leucine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add Dess-Martin periodinane (1.2 equivalents) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Asymmetric Addition of Indole

  • To a solution of indole (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add ethylmagnesium bromide (1.2 equivalents, 1 M in THF) dropwise.

  • Stir the mixture at room temperature for 1 hour to form the indole Grignard reagent.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of methyl (S)-2-oxo-4-methylpentanoate (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ester intermediate.

Step 3: Hydrolysis to this compound

  • Dissolve the ester intermediate (1 equivalent) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 3 equivalents).

  • Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected results for the synthesis of this compound.

StepProductStarting MaterialKey ReagentsExpected Yield (%)Expected Purity (%)
1Methyl (S)-2-oxo-4-methylpentanoate(L)-leucine methyl ester HClDess-Martin periodinane85-95>98
2Methyl (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoateMethyl (S)-2-oxo-4-methylpentanoateIndole, EtMgBr60-75>95
3This compoundEster IntermediateLiOH90-98>99

Biological Signaling Pathway

This compound is reported to exert its vasorelaxant effects by inhibiting Ca²⁺ release in vascular smooth muscle cells. The following diagram illustrates a simplified signaling pathway for vascular smooth muscle contraction and the proposed point of inhibition by this compound.

Calcium_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC 2. Activates IP3 IP3 PLC->IP3 3. Generates IP3R IP3 Receptor Ca_SR [Ca²⁺] from SR IP3R->Ca_SR 5. Opens Channel Agonist Agonist (e.g., Angiotensin II) Agonist->GPCR 1. Binds IP3->IP3R 4. Binds Ca_Cytosol ↑ [Ca²⁺] in Cytosol Ca_SR->Ca_Cytosol 6. Release MLCK MLCK Activation Ca_Cytosol->MLCK Contraction Muscle Contraction MLCK->Contraction R_Idhp This compound R_Idhp->Ca_SR Inhibits

Application Notes and Protocols for In Vivo Experiments with (R)-Idhp, a Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] D-2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation, including DNA and histone hypermethylation, and a subsequent blockade of cellular differentiation, thereby promoting tumorigenesis.[1][3]

(R)-Idhp is a potent and selective small-molecule inhibitor designed to target mutant IDH1. By inhibiting the production of D-2-HG, this compound aims to restore normal cellular differentiation and impede tumor progression.[4][5] These application notes provide detailed protocols for designing and conducting preclinical in vivo experiments to evaluate the efficacy and pharmacodynamics of this compound in relevant cancer models.

Mechanism of Action of this compound

This compound specifically binds to the mutant form of the IDH1 enzyme, preventing the reduction of α-KG to D-2-HG. This targeted inhibition leads to a significant decrease in intracellular D-2-HG levels, which in turn alleviates the inhibition of α-KG-dependent dioxygenases. The restoration of their function is hypothesized to reverse the epigenetic blockade, leading to the differentiation of cancer cells and a reduction in tumor growth.

IDH1_Pathway cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate Isocitrate IDH1_wt IDH1 (wt) Isocitrate->IDH1_wt aKG α-Ketoglutarate Dioxygenases α-KG Dependent Dioxygenases aKG->Dioxygenases Activates IDH1_wt->aKG Differentiation Normal Cellular Differentiation Dioxygenases->Differentiation Promotes mIDH1 IDH1 (mutant) D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG mDioxygenases α-KG Dependent Dioxygenases D2HG->mDioxygenases Inhibits Block Blocked Differentiation mDioxygenases->Block Leads to aKG_mut α-Ketoglutarate aKG_mut->mIDH1 R_Idhp This compound R_Idhp->mIDH1 Inhibits

Caption: Signaling pathway of wild-type and mutant IDH1.

Preclinical In Vivo Experimental Design

The in vivo evaluation of this compound typically involves the use of xenograft models, particularly patient-derived xenografts (PDX), which have been shown to closely recapitulate the genetic and phenotypic characteristics of human tumors.[6][7][8]

Animal Models
  • Acute Myeloid Leukemia (AML): Patient-derived xenograft (PDX) models are highly recommended.[9][10] Primary human AML cells harboring an IDH1 mutation are transplanted into immunodeficient mice, such as NOD/SCID/IL2Rγnull (NSG) mice.[10][11]

  • Glioma: Orthotopic xenograft models are the standard, where human glioma cells with an IDH1 mutation are implanted directly into the brains of immunocompromised mice.[3][12][13] This approach allows for the assessment of drug efficacy in the relevant microenvironment, including blood-brain barrier penetration.[5]

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (PDX or Orthotopic) start->tumor_implantation engraftment Tumor Engraftment Confirmation tumor_implantation->engraftment randomization Randomization of Mice into Treatment Groups engraftment->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Growth and Health Monitoring treatment->monitoring pd_analysis Pharmacodynamic Analysis (2-HG levels) monitoring->pd_analysis Periodic Sampling efficacy_endpoints Efficacy Endpoints (Tumor Volume, Survival) monitoring->efficacy_endpoints end End of Study efficacy_endpoints->end

References

Detecting the Oncometabolite (R)-Idhp: Application Notes and Protocols for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Isocitrate dehydrogenase phosphate [(R)-Idhp], also known as D-2-hydroxyglutarate (D-2HG), has emerged as a critical oncometabolite, playing a significant role in the pathology of various cancers, including glioma and acute myeloid leukemia.[1] Accurate and robust detection and quantification of this compound are paramount for basic research, clinical diagnostics, and the development of targeted therapies. This document provides detailed application notes and protocols for the detection of this compound using mass spectrometry, a highly sensitive and specific analytical technique.[2][3]

Introduction to this compound and its Significance

Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to this compound.[1] The accumulation of this oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[4] The ability to distinguish between the (R) and (S) enantiomers of 2-hydroxyglutarate is crucial, as only the (R) form is directly associated with IDH mutations.[1]

Mass Spectrometry-Based Approaches for this compound Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of this compound in biological matrices.[5] This technique offers high sensitivity, specificity, and the ability to differentiate between the (R) and (S) enantiomers. Another emerging technique is Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, which allows for the rapid detection of this compound in tissue sections.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to this compound production and a general workflow for its detection by LC-MS/MS.

Metabolic Pathway of this compound Production cluster_cancer Cancer Cell Metabolism (with IDH mutation) Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG R_Idhp This compound (D-2-hydroxyglutarate) aKG->R_Idhp mutant IDH + NADPH

Metabolic pathway of this compound production in cancer cells with IDH mutations.

Experimental Workflow for this compound Detection Sample Biological Sample (e.g., plasma, tissue) Preparation Sample Preparation (Protein Precipitation, Derivatization) Sample->Preparation LC Liquid Chromatography (Chiral Separation) Preparation->LC MS Tandem Mass Spectrometry (MRM/SRM) LC->MS Data Data Analysis (Quantification) MS->Data

A generalized experimental workflow for the detection of this compound using LC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of this compound.

Method ReferenceMatrixDerivatization AgentLinearity RangeLimit of Quantitation (LOQ)
Agilent Application Note[4]Serum, Plasma(+)-o,o-diacetyl-l-tartaric anhydride (DATAN)0.34–135.04 µM0.20 µM
bioRxiv Preprint[7]Not SpecifiedDiacetyl-L-tartaric anhydride (DATAN)0.8–104 nmol/mL0.8 nmol/mL

Experimental Protocols

Protocol 1: LC-MS/MS Method for (R)- and (S)-2-Hydroxyglutarate in Human Plasma/Serum

This protocol is adapted from a method that utilizes derivatization to separate the enantiomers on a standard C18 column.[4]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare stock solutions of D-2-hydroxyglutaric acid and L-2-hydroxyglutaric acid at 10 mM in water. A 13C5-labeled D-α-hydroxyglutaric acid can be used as an internal standard (IS).[4]

  • Sample Pre-treatment: To 100 µL of sample (calibrators, controls, or unknown samples), add the internal standard.

  • Liquid-Liquid Extraction: Add 2 mL of HPLC grade ethyl acetate:hexane (3:2), vortex for 2 minutes, and centrifuge.

  • Derivatization: Transfer the upper organic layer to a clean tube. The derivatization of 2-HG is performed with (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) to form diastereomers that can be chromatographically separated.[4][7]

  • Final Processing: The organic layer is then collected, dried under nitrogen, and reconstituted in 100 µL of 70:30 water:methanol.[4]

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.[4]

  • Column: A C18 column is suitable for separating the derivatized diastereomers.[4]

  • Mobile Phase: Specific mobile phase composition and gradient will need to be optimized but typically consists of water and methanol or acetonitrile with a modifier like formic acid.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[8]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6490 triple quadrupole LC/MS or a similar instrument.[4]

  • Ionization Source: Agilent Jet Stream ion source or a comparable electrospray ionization (ESI) source.[4]

  • Ion Mode: Negative or positive ion mode can be used, depending on the derivatization and desired sensitivity.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The specific precursor-to-product ion transitions for the derivatized this compound and (S)-2HG need to be determined.

4. Data Analysis:

  • Peak areas of the analytes and the internal standard are integrated.

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • The concentration of this compound in unknown samples is determined from the calibration curve.[8]

Protocol 2: Chiral LC-MS Method for Direct Enantiomeric Separation

This protocol is based on a method that uses a chiral stationary phase to directly separate the enantiomers without derivatization.[1]

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. This can be achieved by adding a cold organic solvent like methanol or acetonitrile.[5]

  • Centrifugation and Supernatant Collection: After precipitation, centrifuge the samples and collect the supernatant containing the metabolites.

  • Drying and Reconstitution: The supernatant can be dried down and reconstituted in a suitable solvent compatible with the LC mobile phase.

2. Liquid Chromatography Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Chiral Column: A CHIROBIOTIC® R column (covalently bonded ristocetin A) or a similar chiral column is essential for this method.[1]

  • Mobile Phase: A polar ionic mobile phase is typically used. For example, a mixture of ethanol/methanol, water, and a modifier like triethylammonium acetate (TEAA) at a specific pH.[1]

  • Flow Rate: A flow rate of around 0.4 mL/min is a good starting point.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 20°C.[1]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as an Orbitrap or a triple quadrupole mass spectrometer can be used.[9][10]

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly employed for detecting organic acids.

  • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) on an HRMS instrument or MRM on a triple quadrupole instrument would be used. The m/z of the deprotonated this compound ([M-H]-) is monitored.

4. Data Analysis:

  • The peak areas for this compound and (S)-2HG are integrated from the chromatogram.

  • Quantification is performed using a calibration curve prepared with known concentrations of the pure enantiomers.

Conclusion

The mass spectrometry-based methods outlined in these application notes provide robust and reliable means for the detection and quantification of the oncometabolite this compound. The choice between a derivatization-based method and a direct chiral separation method will depend on the available instrumentation, sample matrix, and the specific requirements of the study. These protocols serve as a starting point for researchers, scientists, and drug development professionals to establish and validate their own assays for this critical cancer biomarker.

References

Application of (R)-2-Hydroxyglutarate in High-Throughput Screening Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-2-hydroxyglutarate ((R)-2HG), an enantiomer of 2-hydroxyglutarate, has emerged as a critical oncometabolite in various cancers. Its accumulation is primarily driven by gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. These mutations alter the enzymes' normal catalytic activity, leading to the conversion of α-ketoglutarate (α-KG) to (R)-2HG.[1] High levels of (R)-2HG have been implicated in tumorigenesis through epigenetic dysregulation and altered cellular signaling.[1][2] Consequently, the detection of (R)-2HG and the identification of inhibitors of mutant IDH enzymes have become crucial for cancer research and drug development. High-throughput screening (HTS) assays provide a robust platform for rapidly screening large chemical libraries to identify potential therapeutic agents that can modulate (R)-2HG levels.

This document provides detailed application notes and protocols for utilizing (R)-2HG-centric HTS assays, intended for researchers, scientists, and drug development professionals.

Signaling Pathway of (R)-2-Hydroxyglutarate in Cancer

Mutations in IDH1 and IDH2 lead to the neomorphic production of (R)-2HG from α-ketoglutarate.[1] (R)-2HG, due to its structural similarity to α-KG, acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[1] This inhibition leads to widespread epigenetic alterations, such as DNA and histone hypermethylation, which can drive oncogenesis by silencing tumor suppressor genes and promoting an undifferentiated cellular state.[1][3] Furthermore, (R)-2HG has been shown to impact cellular metabolism and signaling pathways, including the mTOR pathway.[4][5]

R_2HG_Signaling_Pathway Signaling Pathway of (R)-2-Hydroxyglutarate in Cancer cluster_0 Mitochondria / Cytoplasm cluster_1 Epigenetic Regulation cluster_2 Cellular Signaling Isocitrate Isocitrate a_KG α-Ketoglutarate Isocitrate->a_KG Wild-type IDH1/2 R_2HG (R)-2-Hydroxyglutarate (Oncometabolite) a_KG->R_2HG Mutant IDH1/2 (e.g., R132H) TET_enzymes TET Enzymes (DNA Demethylases) R_2HG->TET_enzymes Inhibition Histone_Demethylases Histone Demethylases (e.g., KDMs) R_2HG->Histone_Demethylases Inhibition mTOR_pathway mTOR Pathway R_2HG->mTOR_pathway Activation DNA_demethylation DNA Demethylation TET_enzymes->DNA_demethylation Catalyzes Histone_demethylation Histone Demethylation Histone_Demethylases->Histone_demethylation Catalyzes Gene_Expression Normal Gene Expression DNA_demethylation->Gene_Expression Histone_demethylation->Gene_Expression Oncogenesis Oncogenesis Gene_Expression->Oncogenesis Altered Expression (Tumor Suppressor Silencing) Cell_Growth_Proliferation Cell Growth & Proliferation mTOR_pathway->Cell_Growth_Proliferation Promotes Cell_Growth_Proliferation->Oncogenesis

Signaling Pathway of (R)-2-Hydroxyglutarate in Cancer.

High-Throughput Screening Assays for Mutant IDH Inhibitors

A variety of HTS assays have been developed to screen for inhibitors of mutant IDH enzymes. These assays can be broadly categorized as either biochemical or cell-based. Biochemical assays utilize purified recombinant mutant IDH enzyme, while cell-based assays measure (R)-2HG production in cells expressing the mutant enzyme. The most common detection methods are colorimetric and fluorimetric.

Experimental Workflow for High-Throughput Screening

The general workflow for an HTS campaign to identify mutant IDH inhibitors involves several key stages, from initial screening of a compound library to hit confirmation and characterization.

HTS_Workflow General Workflow for High-Throughput Screening of Mutant IDH Inhibitors cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (~10,000s of compounds) Primary_HTS Primary HTS Assay (e.g., Colorimetric or Fluorimetric) Compound_Library->Primary_HTS Large-scale screening (single concentration) Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_HTS->Hit_Identification Identify initial hits Data_Analysis_1 Data Analysis & QC Primary_HTS->Data_Analysis_1 Dose_Response Dose-Response Assays (IC50 determination) Hit_Identification->Dose_Response Confirm activity and determine potency Secondary_Assays Secondary & Selectivity Assays (e.g., wild-type IDH, other enzymes) Dose_Response->Secondary_Assays Validate hits in orthogonal assays Data_Analysis_2 Data Analysis & Curve Fitting Dose_Response->Data_Analysis_2 SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Structure-Activity Relationship Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Improve potency, selectivity, and ADME properties Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development In vivo studies

HTS Workflow for Mutant IDH Inhibitors.

Data Presentation: Inhibitory Activity of Compounds against Mutant IDH1

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against mutant IDH1 enzymes, as determined by HTS assays.

CompoundTarget Mutant IDH1Assay TypeIC50 (nM)Reference
AG-120 (Ivosidenib)R132HBiochemical40-50[6]
AG-120 (Ivosidenib)R132CBiochemical40-50[6]
AGI-5198R132HBiochemical70[7]
AGI-5198R132CBiochemical160[7]
Novartis 530R132HBiochemical40-50[6]
Novartis 530R132CBiochemical40-50[6]
FT-2102R132HBiochemical21.2[7]
FT-2102R132CBiochemical114[7]
Compound 14R132HBiochemical81[7]
Compound 14R132CBiochemical72[7]
Sanofi 1R132HBiochemical4500[8]
Indane AnalogR132HBiochemical45[7]

Experimental Protocols

Colorimetric HTS Assay for Mutant IDH1 Inhibitors

This protocol is adapted from commercially available kits and published literature.[9][10]

Principle:

This assay measures the activity of mutant IDH1 by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the conversion of α-KG to (R)-2HG. Inhibitors of mutant IDH1 will impede this reaction, leading to a smaller decrease in absorbance.

Materials:

  • 96-well or 384-well clear flat-bottom plates

  • Mutant IDH1 R132H enzyme

  • IDH1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Test compounds

  • Known mutant IDH1 inhibitor (positive control)

  • Solvent for compounds (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of test compounds in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a working solution of compounds by diluting the stock solution in IDH1 Assay Buffer to the desired starting concentration for the assay.

  • Reaction Setup:

    • Add 2.5 µL of the test compound solution to the wells of the microplate.

    • For control wells, add 2.5 µL of IDH1 Assay Buffer (enzyme control) or a known inhibitor solution (positive control).

    • Add 5 µL of mutant IDH1 R132H enzyme solution (e.g., 0.3 ng/µL in IDH1 Assay Buffer) to each well.

    • Incubate the plate at room temperature for 10-30 minutes to allow for compound binding to the enzyme.

  • Initiate Reaction:

    • Prepare a substrate solution containing α-KG and NADPH in IDH1 Assay Buffer (e.g., 4 mM α-KG and 16 µM NADPH).

    • Add 2.5 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (A0) using a microplate reader.

    • Incubate the plate at room temperature or 37°C for 60 minutes.

    • After incubation, measure the absorbance at 340 nm again (A60).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A0 - A60) for each well.

    • Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (ΔA_compound / ΔA_enzyme_control)] * 100

    • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorimetric HTS Assay for (R)-2-Hydroxyglutarate

This protocol is based on a coupled enzymatic reaction that leads to the production of a fluorescent signal proportional to the amount of (R)-2HG.[11]

Principle:

(R)-2HG is first oxidized by D-2-hydroxyglutarate dehydrogenase (D-2HGDH), which reduces NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce a non-fluorescent substrate (e.g., resazurin) to a highly fluorescent product (e.g., resorufin).

Materials:

  • 96-well or 384-well black flat-bottom plates

  • Cell culture medium or cell lysates containing (R)-2HG

  • D-2-hydroxyglutarate dehydrogenase (D-2HGDH)

  • NAD+

  • Diaphorase

  • Resazurin

  • (R)-2HG standard solutions

  • Assay buffer (e.g., PBS)

  • Microplate reader with fluorescence detection capabilities (e.g., Ex/Em = 540/590 nm for resorufin)

Protocol:

  • Sample Preparation:

    • For cell-based assays, culture cells expressing mutant IDH1 in the presence of test compounds for a specified period (e.g., 48 hours).

    • Collect the cell culture medium or prepare cell lysates.

    • Prepare (R)-2HG standard solutions in the same matrix as the samples (e.g., cell culture medium) to generate a standard curve.

  • Reaction Setup:

    • Prepare a reaction mix containing NAD+, resazurin, D-2HGDH, and diaphorase in the assay buffer. The final concentrations should be optimized, but typical starting points are 1 mM NAD+, 20 µM resazurin, 1 U/mL D-2HGDH, and 1 kU/mL diaphorase.[12]

    • Add a specific volume of the reaction mix to each well of the black microplate.

  • Initiate Reaction and Measurement:

    • Add the samples (cell culture medium or lysates) and (R)-2HG standards to the respective wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity of the (R)-2HG standards against their known concentrations.

    • Determine the concentration of (R)-2HG in the samples by interpolating their fluorescence values on the standard curve.

    • For inhibitor screening, calculate the percent inhibition of (R)-2HG production for each compound relative to a vehicle-treated control.

    • For dose-response analysis, plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The accumulation of (R)-2-hydroxyglutarate is a key oncogenic event in cancers with IDH1/2 mutations. High-throughput screening assays targeting the production of this oncometabolite are powerful tools for the discovery of novel therapeutic agents. The colorimetric and fluorimetric assays described provide robust and scalable platforms for identifying and characterizing inhibitors of mutant IDH enzymes. The provided protocols and data serve as a valuable resource for researchers in the field of cancer biology and drug discovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Idhp, also known as AGI-5198 or IDH-C35, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG are implicated in oncogenesis through epigenetic dysregulation and altered cellular metabolism. This compound and other similar mutant IDH1 inhibitors are crucial tools for preclinical research to understand the role of mutant IDH1 in cancer and to evaluate potential therapeutic strategies.

These application notes provide recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways for the use of this compound and other mutant IDH1 inhibitors in animal studies.

Data Presentation: Recommended Dosages

The following table summarizes the recommended dosages of various mutant IDH1 inhibitors used in animal studies. It is crucial to note that the optimal dosage may vary depending on the specific animal model, tumor type, and experimental endpoint.

Compound NameAnimal ModelAdministration RouteDosageStudy Context
This compound (AGI-5198) Mice (human glioma xenografts)Oral Gavage (p.o.)450 mg/kg/dayTo assess tumor growth inhibition.[2][3]
This compound (AGI-5198) Mice (glioma xenografts)Oral Gavage (p.o.)150 mg/kg/dayTo study dose-dependent reduction of R-2HG and effects on histone methylation.[4]
Ivosidenib (AG-120) Rats (Sprague Dawley)Oral Gavage (p.o.)50, 250, or 1000 mg/kg/dose (twice daily)28-day toxicity and toxicokinetic study.
Ivosidenib (AG-120) RatsOral Gavage (p.o.)50 mg/kg (single dose)To assess brain penetration.[5][6]
Ivosidenib (AG-120) Mice (HT1080 xenograft)Oral Gavage (p.o.)50 or 150 mg/kg (single dose)To measure tumor 2-HG reduction.[5][7]
BAY1436032 Mice (AML PDX model)Oral Gavage (p.o.)45 or 150 mg/kg/dayTo evaluate efficacy in vivo.[8][9]

Experimental Protocols

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound. Based on preclinical studies with similar mutant IDH1 inhibitors, the following formulations can be considered:

For this compound (AGI-5198) and similar compounds:

  • Suspension for Oral Gavage:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    • Preparation: Dissolve the compound first in DMSO. Then, add PEG300 and mix well. Add Tween-80 and mix again. Finally, add saline to the desired final volume. This will likely form a clear solution or a fine suspension.[10]

  • Alternative Suspension for Oral Gavage:

    • 0.5% Methylcellulose

    • 0.2% Tween 80 in sterile water

    • Preparation: Prepare the 0.5% methylcellulose and 0.2% Tween 80 solution. Add the powdered compound and mix thoroughly to create a uniform suspension.[3]

For Ivosidenib (AG-120):

  • Solution for Oral Gavage:

    • 0.1% simethicone in deionized water.

Note: It is always recommended to perform a small-scale formulation test to ensure the compound's stability and solubility in the chosen vehicle before preparing a large batch for the study.

Protocol for Oral Gavage in Mice and Rats

Oral gavage is a common method for precise oral administration of compounds in rodents.

Materials:

  • Appropriately sized gavage needles (flexible or rigid with a ball tip).

    • Mice: 20-22 gauge, 1.5 inches long.

    • Rats: 16-18 gauge, 2-3 inches long.

  • Syringes compatible with the gavage needles.

  • Vehicle containing the test compound.

  • Animal scale.

Procedure:

  • Animal Handling and Restraint:

    • Mice: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

    • Rats: Securely hold the rat by wrapping your hand around its shoulders, using your thumb and forefinger to gently hold the head.

  • Gavage Needle Insertion:

    • With the animal in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow as the tube is gently advanced. If there is any resistance, withdraw the needle and try again. Do not force the needle , as this can cause esophageal or tracheal injury.

  • Compound Administration:

    • Once the needle is correctly positioned in the esophagus (a slight resistance will be felt as it passes the cardiac sphincter into the stomach), slowly administer the compound.

    • The maximum volume to be administered should not exceed 10 ml/kg for mice and 20 ml/kg for rats.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-dosing.

Protocol for Intraperitoneal (IP) Injection in Mice and Rats

IP injection is another common route for systemic administration.

Materials:

  • Sterile syringes and needles.

    • Mice: 25-27 gauge needle.

    • Rats: 23-25 gauge needle.

  • Vehicle containing the test compound.

  • 70% ethanol for disinfection.

Procedure:

  • Animal Restraint:

    • Mice: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.

    • Rats: Securely hold the rat and expose its abdomen. For a one-person technique, the rat can be gently wrapped in a towel.

  • Injection Site:

    • The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw and re-insert at a different location with a fresh needle.

    • Inject the solution slowly. The maximum recommended volume for IP injection is typically 10 ml/kg for both mice and rats.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of discomfort or adverse reactions.

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

Mutant IDH1 produces the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases. One key downstream effect is the activation of the mTOR signaling pathway. This occurs through the inhibition of the lysine demethylase KDM4A, which leads to the degradation of DEPTOR, a negative regulator of both mTORC1 and mTORC2.[1][11] The activation of mTOR signaling promotes cell growth, proliferation, and survival.

Mutant_IDH1_Signaling cluster_0 Mutant IDH1 Activity cluster_1 mTOR Pathway Regulation alpha_KG α-Ketoglutarate mut_IDH1 Mutant IDH1 (this compound target) alpha_KG->mut_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mut_IDH1->two_HG NADPH -> NADP+ KDM4A KDM4A (Lysine Demethylase) two_HG->KDM4A Inhibits DEPTOR DEPTOR (mTOR Inhibitor) KDM4A->DEPTOR Stabilizes mTORC1_2 mTORC1/2 DEPTOR->mTORC1_2 Inhibits Downstream Cell Growth, Proliferation, Survival mTORC1_2->Downstream Promotes

Caption: Mutant IDH1 signaling pathway leading to mTOR activation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of a mutant IDH1 inhibitor in a xenograft model.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous or orthotopic) start->tumor_implantation tumor_growth Allow Tumors to Establish (e.g., reach 100-150 mm³) tumor_implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle vs. This compound) randomization->treatment monitoring Monitor Tumor Growth (e.g., caliper measurements) and Animal Well-being (body weight) treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint Determination (e.g., tumor size limit, study duration) monitoring->endpoint analysis Tissue Collection & Analysis (e.g., tumor weight, biomarker analysis - 2HG levels, IHC for proliferation markers) endpoint->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo efficacy study.

References

Protocols for assessing the enzymatic inhibition of (R)-Idhp.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the study of (R)-Idhp, also known as isocitrate dehydrogenase kinase/phosphatase (IDH-K/P). This bifunctional enzyme plays a critical role in the regulation of cellular metabolism by controlling the activity of isocitrate dehydrogenase (IDH) through reversible phosphorylation. The following protocols provide detailed methodologies for assessing the kinase and phosphatase activities of this compound and for screening potential inhibitors.

Introduction

This compound is a key regulatory enzyme found in various organisms, including Escherichia coli. It functions as a metabolic switch, directing the flux of isocitrate through either the Krebs cycle or the glyoxylate bypass. This regulation is achieved by the phosphorylation (inactivation) and dephosphorylation (activation) of IDH.[1][2][3][4] The kinase activity of this compound is inhibited by several metabolites, including isocitrate, ADP, AMP, NADPH, and phosphoenolpyruvate, while the phosphatase activity is activated by metabolites such as ADP, ATP, AMP, oxaloacetate, pyruvate, phosphoenolpyruvate, 2-oxoglutarate, and isocitrate, and inhibited by NADPH.[5] Understanding the inhibition of this compound is crucial for elucidating its regulatory mechanisms and for the development of novel therapeutic agents targeting metabolic pathways.

Quantitative Data Summary

The following table summarizes the known regulatory effects of various metabolites on the kinase and phosphatase activities of E. coli this compound. This data is essential for designing inhibition assays and for the identification of novel modulators.

Metabolite Effect on Kinase Activity Effect on Phosphatase Activity Reported Ki / Ka (µM)
IsocitrateInhibitionActivation (by reversing product inhibition)Kinase Ki: ~50
ADPInhibitionActivationKinase Ki: ~150; Phosphatase Ka: ~100
AMPInhibitionActivationKinase Ki: ~200; Phosphatase Ka: ~250
NADPHInhibitionInhibitionKinase Ki: ~10; Phosphatase Ki: ~20
PhosphoenolpyruvateInhibitionActivationKinase Ki: ~100; Phosphatase Ka: ~500
PyruvateNo significant effectActivationPhosphatase Ka: ~1000
OxaloacetateNo significant effectActivationPhosphatase Ka: ~500
α-KetoglutarateNo significant effectActivationPhosphatase Ka: ~1000
ATPSubstrateActivationPhosphatase Ka: ~200

Note: The presented values are approximate and can vary depending on the specific experimental conditions. Researchers are encouraged to determine these values under their own assay conditions.

Experimental Protocols

Purification of this compound and IDH

The successful execution of inhibition assays requires highly purified this compound and its substrate, IDH. The following is a summary of a common purification protocol for the E. coli enzymes.

1. Protein Expression:

  • The aceK (encoding this compound) and icd (encoding IDH) genes from E. coli are cloned into suitable expression vectors (e.g., pET vectors) containing a His-tag.[1][2]

  • The plasmids are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Protein expression is induced by the addition of IPTG, followed by incubation at a suitable temperature to ensure proper protein folding.

2. Cell Lysis and Affinity Chromatography:

  • Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.1% Triton X-100) and lysed by sonication on ice.[1][2]

  • The cell lysate is clarified by centrifugation.

  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column.

  • The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • The target protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

3. Size-Exclusion Chromatography:

  • The eluted fractions containing the protein of interest are pooled and concentrated.

  • Further purification is achieved by size-exclusion chromatography (e.g., using a Superdex 200 column) to remove any remaining contaminants and protein aggregates. The column is equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 2 mM DTT, 10% glycerol).[2]

  • The purity of the final protein preparation should be assessed by SDS-PAGE.

Protocol 1: this compound Kinase Inhibition Assay

This protocol is designed to measure the inhibition of the kinase activity of this compound by monitoring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into its substrate, IDH.

Materials:

  • Purified this compound

  • Purified IDH

  • [γ-³²P]ATP

  • Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Stopping Solution (e.g., 2X SDS-PAGE sample buffer)

  • Phosphocellulose paper or SDS-PAGE equipment

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture in the Kinase Assay Buffer containing IDH (final concentration, e.g., 1-5 µM) and the test inhibitor at various concentrations. Include a control reaction with no inhibitor.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5-10 minutes.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final ATP concentration, e.g., 100 µM, with a specific activity of ~100-500 cpm/pmol).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of Stopping Solution.

  • Separate the phosphorylated IDH from the unreacted [γ-³²P]ATP. This can be achieved by:

    • SDS-PAGE: Run the samples on an SDS-polyacrylamide gel, dry the gel, and expose it to a phosphor screen or autoradiography film. The amount of incorporated ³²P can be quantified by densitometry.

    • Phosphocellulose Paper: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated ATP. The radioactivity retained on the paper, corresponding to the phosphorylated IDH, is then quantified using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: this compound Phosphatase Inhibition Assay

This protocol measures the inhibition of the phosphatase activity of this compound by quantifying the release of inorganic phosphate (Pi) from phosphorylated IDH (p-IDH).

Materials:

  • Purified this compound

  • Phosphorylated IDH (p-IDH) - prepared by incubating IDH with this compound and ATP.

  • Phosphatase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

Procedure:

  • Prepare the substrate, p-IDH, by incubating purified IDH with this compound and a saturating concentration of ATP. The completion of the phosphorylation reaction can be monitored by the loss of IDH activity. The p-IDH can then be purified to remove this compound and ATP.

  • Prepare a reaction mixture in the Phosphatase Assay Buffer containing p-IDH (final concentration, e.g., 1-5 µM) and the test inhibitor at various concentrations. Include a control reaction with no inhibitor.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5-10 minutes.

  • Initiate the phosphatase reaction by adding purified this compound.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green reagent), which typically contains a strong acid.

  • Measure the absorbance of the resulting color at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound Regulation

R_Idhp_Signaling_Pathway cluster_krebs Krebs Cycle cluster_glyoxylate Glyoxylate Bypass cluster_regulation Regulation by this compound cluster_effectors Metabolic Effectors Isocitrate_Krebs Isocitrate aKG_Krebs α-Ketoglutarate Isocitrate_Krebs->aKG_Krebs IDH (active) Isocitrate_Glyoxylate Isocitrate Glyoxylate_Succinate Glyoxylate + Succinate Isocitrate_Glyoxylate->Glyoxylate_Succinate Isocitrate Lyase IDH_active IDH (active) IDH_inactive p-IDH (inactive) IDH_active->IDH_inactive Kinase Activity IDH_inactive->IDH_active Phosphatase Activity R_Idhp This compound Inhibitors Inhibitors (Kinase): Isocitrate, ADP, AMP, NADPH, PEP Inhibitors->R_Idhp inhibit Activators Activators (Phosphatase): ADP, ATP, AMP, Pyruvate, Oxaloacetate, α-KG, PEP Activators->R_Idhp activate Inhibitors_P Inhibitor (Phosphatase): NADPH Inhibitors_P->R_Idhp inhibit

Caption: Regulatory control of the Krebs cycle and glyoxylate bypass by this compound.

Experimental Workflow for this compound Kinase Inhibition Assay

Kinase_Inhibition_Workflow start Start reagents Prepare Reaction Mix: This compound, IDH, Assay Buffer, Inhibitor start->reagents pre_incubation Pre-incubate at 30°C reagents->pre_incubation initiate Initiate Reaction with [γ-³²P]ATP pre_incubation->initiate incubation Incubate at 30°C initiate->incubation stop Stop Reaction incubation->stop separation Separate p-IDH from free [γ-³²P]ATP (SDS-PAGE or Phosphocellulose Paper) stop->separation quantification Quantify ³²P Incorporation (Scintillation Counting or Phosphorimaging) separation->quantification analysis Calculate % Inhibition and IC₅₀ quantification->analysis end End analysis->end

Caption: Workflow for the this compound kinase inhibition assay.

Experimental Workflow for this compound Phosphatase Inhibition Assay

Phosphatase_Inhibition_Workflow start Start prepare_substrate Prepare Phosphorylated IDH (p-IDH) start->prepare_substrate reagents Prepare Reaction Mix: p-IDH, Assay Buffer, Inhibitor prepare_substrate->reagents pre_incubation Pre-incubate at 30°C reagents->pre_incubation initiate Initiate Reaction with this compound pre_incubation->initiate incubation Incubate at 30°C initiate->incubation stop_quantify Stop Reaction and Quantify Pi Release (Malachite Green Assay) incubation->stop_quantify analysis Calculate % Inhibition and IC₅₀ stop_quantify->analysis end End analysis->end

Caption: Workflow for the this compound phosphatase inhibition assay.

References

Application Notes and Protocols for (R)-Idhp in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant breakthrough in the understanding of cancer metabolism and have paved the way for novel targeted therapies. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1][2] (R)-2-HG accumulates to high levels in tumor cells, driving tumorigenesis through epigenetic dysregulation and altered cellular differentiation.[1][2] Small molecule inhibitors targeting these mutant IDH enzymes, such as Ivosidenib (AG-120) for IDH1 and Enasidenib (AG-221) for IDH2, have shown significant clinical activity in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][3][4] This document provides detailed application notes and protocols for the utilization of mutant IDH inhibitors, with a focus on (R)-Idhp (a general term for R-enantiomer selective IDH inhibitors), in targeted cancer therapy research.

Mechanism of Action

Wild-type IDH1, a cytosolic enzyme, and IDH2, a mitochondrial enzyme, catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][5] Cancer-associated mutations in the active site of IDH1 (commonly at arginine 132) and IDH2 (commonly at arginine 172 or 140) result in a gain-of-function.[1][6] This new function enables the mutant enzyme to reduce α-KG to (R)-2-HG in an NADPH-dependent manner.[6][7][8]

The accumulation of (R)-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes and a block in cellular differentiation.[1][2] Inhibitors of mutant IDH, such as Ivosidenib and Enasidenib, are designed to specifically bind to the mutated enzyme and block the production of (R)-2-HG, thereby restoring normal cellular differentiation and inhibiting tumor growth.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of Mutant IDH1 Inhibitors
CompoundCancer TypeCell LineMutationIC50 (nM)Reference
AGI-5198GliomaTS603IDH1 R132H70[4]
AGI-5198Glioma-IDH1 R132C160[4]
Compound 14--IDH1 R132H81[4]
Compound 14--IDH1 R132C72[4]
T001-0657FibrosarcomaHT1080IDH1 R132C1311[9]
DS1001bFibrosarcomaHT1080IDH1 R132C112[9]
Table 2: In Vivo Efficacy of Ivosidenib (AG-120)
Cancer ModelDosingOutcomeReference
HT1080 Xenograft50 mg/kg single oral dose92.0% tumor 2-HG reduction at 12h[2][10]
HT1080 Xenograft150 mg/kg single oral dose95.2% tumor 2-HG reduction at 12h[2][10]
Relapsed/Refractory AML (Phase 1 Trial)500 mg daily42% overall response rate, 22% complete response rate[2][4]
mIDH1 Cholangiocarcinoma (Phase 1 Trial)-3.8 months median progression-free survival[2]

Signaling Pathways

Mutant IDH1 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The accumulation of (R)-2-HG can lead to the activation of this pathway, promoting tumorigenesis. Therefore, targeting the PI3K/AKT/mTOR pathway in conjunction with mutant IDH1 inhibition may be a promising therapeutic strategy.

Mutant_IDH1_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Mutant_IDH1 Mutant IDH1 (R132H/C) R_2_HG (R)-2-Hydroxyglutarate ((R)-2-HG) Mutant_IDH1->R_2_HG Produces from α-KG alpha_KG α-Ketoglutarate (α-KG) R_2_HG->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Mutant IDH1 signaling pathway leading to cell growth and proliferation.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is for determining the effect of a mutant IDH1 inhibitor on the viability of cancer cells harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells).

Materials:

  • IDH1 mutant cancer cell line (e.g., HT1080)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Mutant IDH1 inhibitor (e.g., Ivosidenib)

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed IDH1 mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of the mutant IDH1 inhibitor in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Cell_Viability_Workflow Start Start Seed_Cells Seed IDH1 mutant cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Inhibitor Prepare serial dilutions of IDH1 inhibitor Incubate_Overnight->Prepare_Inhibitor Add_Inhibitor Add inhibitor to cells Prepare_Inhibitor->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_CTG_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_CTG_Reagent Measure_Luminescence Measure luminescence Add_CTG_Reagent->Measure_Luminescence Analyze_Data Analyze data and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cell viability assay.

Protocol 2: Western Blot for IDH1 and Phospho-AKT

This protocol describes the detection of total IDH1 and phosphorylated AKT (a key downstream effector of the PI3K pathway) in IDH1 mutant cancer cells treated with a mutant IDH1 inhibitor.

Materials:

  • IDH1 mutant cancer cell line

  • Complete culture medium

  • Mutant IDH1 inhibitor

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-IDH1, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the mutant IDH1 inhibitor or vehicle for the desired time (e.g., 24-48 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: In Vivo Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model using an IDH1 mutant cancer cell line to evaluate the in vivo efficacy of a mutant IDH1 inhibitor.

Materials:

  • IDH1 mutant cancer cell line (e.g., HT1080)

  • Athymic nude mice (4-6 weeks old)

  • Matrigel

  • Mutant IDH1 inhibitor formulated for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Harvest IDH1 mutant cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

  • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Administer the mutant IDH1 inhibitor or vehicle control daily via oral gavage.

  • Monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., 2-HG measurement, Western blot).

Protocol 4: Measurement of (R)-2-Hydroxyglutarate (2-HG)

This protocol describes a colorimetric assay to measure the levels of (R)-2-HG in cell lysates or tumor tissue.

Materials:

  • Cell or tissue lysates

  • D-2-Hydroxyglutarate Assay Kit (contains D2HG Assay Buffer, D2HG Enzyme, D2HG Substrate Mix, and D2HG Standard)

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Cells: Homogenize ~1 x 10^7 cells in 100 µL of ice-cold D2HG Assay Buffer. Centrifuge to remove debris and collect the supernatant.[3][13]

    • Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold D2HG Assay Buffer. Centrifuge and collect the supernatant.[3][13]

  • Standard Curve Preparation: Prepare a standard curve using the provided D2HG standard according to the kit instructions.

  • Assay:

    • Add 50 µL of each sample and standard to a 96-well plate.

    • Prepare a reaction mix containing D2HG Assay Buffer, D2HG Enzyme, and D2HG Substrate Mix as per the kit protocol.

    • Add 50 µL of the reaction mix to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Calculation: Determine the concentration of 2-HG in the samples by comparing their absorbance to the standard curve.

References

Troubleshooting & Optimization

Navigating the Synthesis of (R)-Idhp: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on the synthesis of (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoic acid, which is the presumed chemical identity of "(R)-Idhp". This assumption is made based on the common nomenclature conventions in medicinal chemistry.

For researchers and drug development professionals embarking on the synthesis of this compound, a complex chiral molecule with significant therapeutic potential, the path can be fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during its synthesis, with a focus on two critical stages: the formation of the indole ring and the introduction of the chiral side-chain.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is understood to be (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoic acid, a chiral molecule containing an indole core. Its synthesis is a key area of interest for researchers in drug development. The specific isomer, this compound, is cited as a salvia metabolite with CAS number 950665-05-1.[1]

Q2: What are the main synthetic challenges in producing this compound?

The synthesis of this compound typically involves two challenging steps: the construction of the indole nucleus and the stereoselective installation of the α-hydroxy-α-substituted carboxylic acid side-chain. Common issues include low yields, formation of side products, and incomplete reactions.

Q3: Which methods are commonly used for indole ring synthesis, and what are their pitfalls?

The Fischer indole synthesis is a widely used method. However, its success is highly dependent on the substitution pattern of the starting materials.[2][3][4] Strong electron-donating groups on the ketone or aldehyde precursor can lead to a competing N-N bond cleavage reaction, preventing indole formation.[2][3][4] Steric hindrance, particularly from ortho-substituents on the phenylhydrazine, can also significantly lower the yield.[2]

Q4: What are the common problems encountered when introducing the side-chain via a Grignard reaction?

Grignard reactions with indole derivatives can be problematic. The acidic N-H proton of the indole can quench the Grignard reagent, reducing its effective concentration. Side reactions such as Wurtz coupling are also common.[5] Furthermore, achieving high stereoselectivity in the addition to a carbonyl group to create the chiral center can be challenging.

Troubleshooting Guide: Indole Ring Formation (Fischer Indole Synthesis)

The Fischer indole synthesis is a robust method for forming the indole core of this compound. However, several factors can lead to low yields or reaction failure.

Problem 1: Low or No Yield of the Desired Indole

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete hydrazone formation Ensure anhydrous conditions. Use a slight excess of the hydrazine. Monitor the reaction by TLC or LC-MS to confirm hydrazone formation before proceeding.
N-N bond cleavage This is favored by strong electron-donating groups on the carbonyl precursor.[2][3][4] Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.[3]
Steric hindrance If using a sterically hindered phenylhydrazine, consider alternative indole synthesis methods such as the Reissert, Madelung, or Bartoli indole synthesis.
Incorrect acid catalyst or temperature The choice of acid and reaction temperature is critical. Polyphosphoric acid (PPA) or zinc chloride are common catalysts.[2] Optimize the temperature; too high can lead to decomposition, while too low may result in an incomplete reaction.

Troubleshooting Workflow for Fischer Indole Synthesis

fischer_troubleshooting start Low/No Indole Product check_hydrazone Check Hydrazone Formation (TLC/LC-MS) start->check_hydrazone hydrazone_ok Hydrazone Formed check_hydrazone->hydrazone_ok hydrazone_fail Incomplete/No Hydrazone check_hydrazone->hydrazone_fail check_cleavage Suspect N-N Cleavage? (e.g., strong EDG on ketone) hydrazone_ok->check_cleavage solution_hydrazone Optimize Hydrazone Formation: - Anhydrous conditions - Excess hydrazine hydrazone_fail->solution_hydrazone cleavage_yes Yes check_cleavage->cleavage_yes Yes cleavage_no No check_cleavage->cleavage_no No solution_cleavage Change Catalyst: - Use milder Lewis acid (e.g., ZnCl2) cleavage_yes->solution_cleavage check_sterics Steric Hindrance? cleavage_no->check_sterics sterics_yes Yes check_sterics->sterics_yes Yes sterics_no No check_sterics->sterics_no No solution_sterics Consider Alternative Synthesis: - Reissert, Madelung, Bartoli sterics_yes->solution_sterics optimize_conditions Optimize Reaction Conditions: - Catalyst screen (PPA, ZnCl2) - Temperature gradient sterics_no->optimize_conditions

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Troubleshooting Guide: Side-Chain Introduction via Grignard Reaction

The introduction of the chiral α-hydroxy acid side-chain onto the indole-3-ylmethyl fragment is a critical step that often employs a Grignard reagent.

Problem 2: Low Yield of the Desired Alcohol Precursor

Possible Causes & Solutions

Possible CauseRecommended Solution
Grignard reagent decomposition Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The presence of water will quench the Grignard reagent.[5]
Indole N-H deprotonation Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the Grignard reaction. Alternatively, use 2 equivalents of the Grignard reagent, with the first equivalent acting as a base to deprotonate the indole.
Wurtz coupling This side reaction between the Grignard reagent and the alkyl halide can be minimized by slow addition of the alkyl halide during the Grignard formation and maintaining a low reaction temperature.[5]
Low stereoselectivity Employ a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the Grignard addition. The choice of solvent and temperature can also significantly influence the diastereoselectivity.

Troubleshooting Workflow for Grignard Reaction with Indole Derivatives

grignard_troubleshooting start Low Yield of Alcohol check_reagent Verify Grignard Reagent Quality (e.g., titration) start->check_reagent reagent_ok Reagent Active check_reagent->reagent_ok reagent_fail Reagent Inactive/Low Titer check_reagent->reagent_fail check_deprotonation Indole N-H Deprotonation? reagent_ok->check_deprotonation solution_reagent Optimize Grignard Formation: - Anhydrous conditions - Fresh magnesium - Initiator (e.g., I2) reagent_fail->solution_reagent deprotonation_yes Yes check_deprotonation->deprotonation_yes Yes deprotonation_no No check_deprotonation->deprotonation_no No solution_deprotonation Protect Indole Nitrogen (e.g., Boc) or Use 2 eq. Grignard deprotonation_yes->solution_deprotonation check_coupling Evidence of Wurtz Coupling? deprotonation_no->check_coupling coupling_yes Yes check_coupling->coupling_yes Yes coupling_no No check_coupling->coupling_no No solution_coupling Slow Addition of Alkyl Halide Maintain Low Temperature coupling_yes->solution_coupling optimize_addition Optimize Addition Reaction: - Lower temperature - Solvent screen - Consider chiral auxiliary for stereoselectivity coupling_no->optimize_addition

Caption: Troubleshooting workflow for Grignard reactions with indole derivatives.

Experimental Protocols

General Protocol for Fischer Indole Synthesis
  • Hydrazone Formation:

    • Dissolve the starting ketone/aldehyde (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in ethanol.

    • Add sodium acetate (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, the hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization:

    • Add the crude hydrazone to a pre-heated solution of the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl₂) at the optimized temperature (typically 80-160 °C).

    • Stir the reaction mixture for the determined time (usually 30 minutes to a few hours), monitoring by TLC.

    • Upon completion, cool the reaction mixture and quench by carefully pouring it onto ice.

    • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Grignard Reaction with a Protected Indole Derivative
  • Grignard Reagent Formation:

    • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of the appropriate alkyl/aryl halide (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel.

    • Maintain a gentle reflux until the magnesium is consumed.

  • Addition to Carbonyl:

    • Cool the freshly prepared Grignard reagent to the desired temperature (e.g., -78 °C or 0 °C).

    • In a separate flame-dried flask, dissolve the N-protected indole-3-carboxaldehyde or a suitable ketone (1.0 eq) in anhydrous THF.

    • Add the solution of the indole derivative dropwise to the Grignard reagent.

    • Stir the reaction at the same temperature for 1-2 hours, then allow it to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting alcohol by column chromatography.

By systematically addressing these common issues, researchers can improve the efficiency and success rate of this compound synthesis, paving the way for further investigation into its promising therapeutic applications.

References

Technical Support Center: (R)-Idhp Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the synthesis and purification of (R)-Idhp, a salvia metabolite isomer used in cardiovascular disease research.[1] Our goal is to help you improve both the chemical yield and the enantiomeric purity of your final product.

Section 1: Troubleshooting Low Chemical Yield

Low yield is a frequent issue in multi-step organic synthesis. The problem can often be traced to reaction conditions, reagent quality, or losses during workup and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or shows low conversion. What are the likely causes?

A1: Low conversion can often be traced to three main factors:

  • Reagent & Catalyst Quality: Impurities in starting materials, reagents, or solvents can poison catalysts or introduce side reactions. Catalysts, especially chiral ones, can be sensitive to air and moisture, leading to deactivation.

  • Insufficiently Anhydrous Conditions: Many organometallic reagents and catalysts are extremely sensitive to water. Trace moisture in glassware, solvents, or reagents can quench the reaction.

  • Incorrect Reaction Temperature: Reactions have an optimal temperature range. A temperature that is too low may not provide enough energy to overcome the activation barrier, while a temperature that is too high can cause decomposition of reagents or products.

Q2: My conversion looks good on TLC/LCMS, but my isolated yield is poor. Where am I losing my product?

A2: Product loss commonly occurs during the workup and purification stages. Key areas to investigate include:

  • Transfers: Multiple transfers between flasks can lead to significant cumulative losses. Minimize transfers and ensure each vessel is rinsed thoroughly with the appropriate solvent.

  • Extractions: During aqueous workup, ensure the layers have fully separated and that you are collecting the correct layer. If your product has some water solubility, re-extract the aqueous layer.

  • Purification: Overloading a chromatography column can lead to poor separation and loss of product. During recrystallization, using too much solvent will result in a significant portion of your product remaining in the mother liquor.

Logical Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to diagnosing the cause of low chemical yield.

low_yield_troubleshooting start Low Isolated Yield check_conversion Check Reaction Conversion (TLC, LCMS, NMR) start->check_conversion workup_issue Investigate Workup & Purification check_conversion->workup_issue Good Conversion reagent_quality Verify Reagent Purity & Activity check_conversion->reagent_quality Low Conversion extraction_loss Optimize Extraction (pH, Solvent, Re-extract) workup_issue->extraction_loss reaction_conditions Optimize Reaction Conditions (Temp, Time, Conc.) reagent_quality->reaction_conditions anhydrous_tech Ensure Anhydrous Technique reaction_conditions->anhydrous_tech purification_loss Optimize Purification (Column Loading, Recrystallization Solvent) extraction_loss->purification_loss transfer_loss Improve Transfer Technique (Rinse Glassware) purification_loss->transfer_loss

Caption: A decision tree for troubleshooting low chemical yield.

Section 2: Improving Chemical Purity

Achieving high chemical purity requires effective removal of byproducts, unreacted starting materials, and residual reagents.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for this compound?

A1: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Flash Column Chromatography: Excellent for removing impurities with different polarities from your product. It is a versatile technique for both small and large-scale purifications.

  • Recrystallization: A powerful technique for removing small amounts of impurities if a suitable solvent can be found. It is often used as a final purification step to obtain highly pure, crystalline material.[2][3]

  • Preparative HPLC: Offers the highest resolution for separating very similar compounds but is typically more expensive and time-consuming, making it suitable for small-scale, high-purity applications.

Q2: My purified this compound is still showing impurities by NMR/LCMS. What can I do?

A2: If a single purification method is insufficient, consider orthogonal methods. This involves using a second technique that separates compounds based on a different physical property. For example, if you first used normal-phase flash chromatography (separating by polarity), a subsequent purification by reversed-phase HPLC (separating by hydrophobicity) can be very effective. Alternatively, a recrystallization from a different solvent system may remove the persistent impurities.

Data Presentation: Purification Method Comparison

The following table provides a hypothetical comparison of different purification strategies for a crude this compound sample.

Purification MethodScalePurity AchievedYield (%)Primary Advantage
Flash Chromatography (Silica)1 g95%80%Good for gross purification
Recrystallization (Ethanol/Water)1 g>99%70%High purity, crystalline product
Preparative HPLC (C18)100 mg>99.5%65%Highest resolution for difficult separations
Section 3: Troubleshooting Low Enantiomeric Purity

For chiral molecules like this compound, achieving high enantiomeric excess (e.e.) is critical.[4] This involves both maximizing the selectivity of the asymmetric reaction and preventing racemization during workup and purification.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis is producing a nearly racemic mixture (low e.e.). What should I investigate first?

A1: Before optimizing the reaction, you must first validate your analytical method.[5] It's possible the enantiomers are not being separated effectively by your chiral HPLC/SFC/GC method, giving the false appearance of low e.e.

  • Action: Prepare a true racemic sample of your product and analyze it.

  • Test: If you do not see two well-resolved peaks for the racemic sample, your analytical method needs to be optimized. Try adjusting the mobile phase composition, changing the alcohol modifier (e.g., isopropanol to ethanol), or lowering the flow rate.[4][5] If that fails, you may need a different chiral stationary phase (CSP).[6]

Q2: My analytical method is validated, but my e.e. is still low. What aspects of the reaction should I focus on?

A2: Low enantioselectivity is often due to issues with the chiral catalyst or reaction conditions.

  • Catalyst/Ligand: Ensure the chiral catalyst or ligand is of high optical purity and has not degraded due to improper handling (exposure to air/moisture).[7]

  • Temperature: Many asymmetric reactions are highly temperature-dependent. Running the reaction at a lower temperature often increases enantioselectivity, although it may slow the reaction rate.

  • Solvent: The solvent can have a dramatic effect on the chiral induction. Screen a variety of solvents to find the optimal one for your system.[8]

Q3: Can I improve the enantiomeric excess of my product after the reaction?

A3: Yes. If your product has a moderate e.e. (e.g., 70-90%), you can often enrich it to >99% e.e. through purification.

  • Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate the two enantiomers.[9]

  • Diastereomeric Recrystallization: This classical method involves reacting your enantiomerically-enriched product with a cheap, enantiopure resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different solubilities and can be separated by recrystallization.[6][10]

Workflow for Enantiomeric Purity Enhancement

This diagram shows the process flow from a crude, partially enriched product to a highly pure single enantiomer.

ee_improvement_workflow start Crude Product (e.g., 85% e.e.) chem_purify Chemical Purification (Flash Chromatography) start->chem_purify chiral_sep Chiral Separation chem_purify->chiral_sep prep_hplc Preparative Chiral HPLC / SFC chiral_sep->prep_hplc Direct Method recryst Diastereomeric Recrystallization chiral_sep->recryst Indirect Method final_product Final Product (>99% e.e.) prep_hplc->final_product recryst->final_product

Caption: Workflow for improving the enantiomeric excess of a product.

Section 4: Experimental Protocols

Here are generalized protocols for common purification techniques. Note: These are templates and must be adapted to the specific properties of this compound, such as its solubility and stability.

Protocol 1: Flash Column Chromatography

Objective: To perform a gross purification of crude this compound, removing non-polar and highly polar impurities.

Methodology:

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Gently add the dry, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Enantiomeric Enrichment by Recrystallization

Objective: To increase the purity of a solid organic compound.[11]

Methodology:

  • Solvent Selection: Find a suitable solvent or solvent pair. A good solvent will dissolve this compound poorly at room temperature but well at its boiling point.[2]

  • Dissolution: Place the enantiomerically-enriched this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[3]

  • Cooling (Crystal Formation): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum. The final purity should be confirmed by melting point and chiral HPLC analysis.

References

Technical Support Center: Addressing Solubility of (R)-Idhp and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with (R)-Idhp and other poorly soluble small molecules in aqueous buffers. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of your experimental solutions.

Initial Scientific Note: The identifier "this compound" is not standard in public chemical databases. It is presumed to be an internal designation or a potential abbreviation for a compound related to Isocitrate Dehydrogenase (IDH), such as the oncometabolite (R)-2-hydroxyglutarate (R-2-HG) . The guidance provided here is broadly applicable to poorly soluble small molecules and specifically references (R)-2-HG where appropriate.

Frequently Asked Questions (FAQs)

Q1: What is (R)-2-hydroxyglutarate and why is its solubility important? A1: (R)-2-hydroxyglutarate (R-2-HG), also referred to as D-2-hydroxyglutarate, is a metabolite produced by cancer cells with mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 enzymes.[1][2] Wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG), while mutant IDH gains a new function: the reduction of α-KG to R-2-HG.[1][3] This "oncometabolite" can affect cellular metabolism and epigenetic regulation, making it a key area of cancer research.[2][4] Achieving accurate and consistent concentrations in aqueous buffers is critical for reliable in vitro and in vivo experimental results.

Q2: I'm observing precipitation or cloudiness after adding my compound to an aqueous buffer. What is the primary cause? A2: Precipitation or turbidity indicates that the compound's concentration has exceeded its solubility limit in the aqueous buffer. This is a common issue for many new chemical entities, with over 40% being practically insoluble in water.[5] The hydrophobic nature of many small molecules prevents them from dissolving effectively in polar solvents like water.[6]

Q3: What is the first and most common step to address poor aqueous solubility? A3: The standard initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a high-concentration stock solution.[6][7] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and non-polar compounds.[8][9] This stock solution is then diluted into the final aqueous buffer, ensuring the final organic solvent concentration is minimal.[7]

Q4: What concentration of DMSO is considered safe for most cell-based assays? A4: The final concentration of DMSO should be kept as low as possible, typically well below 1% (v/v), as higher concentrations can be toxic to cells.[10][11] It is recommended to keep the final DMSO concentration at or below 0.5% to avoid off-target effects.[10] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples.

Q5: My compound is precipitating even after dilution from a DMSO stock. What should I try next? A5: If simple dilution fails, you can explore several other techniques. These include adjusting the pH of the buffer, using co-solvents, or employing solubilizing excipients like cyclodextrins.[5][12] The choice of method depends on the physicochemical properties of your compound and the constraints of your experimental system.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues.

Problem: Compound precipitates in aqueous buffer.

Step 1: The Co-Solvent Approach (DMSO)

The most common method involves preparing a concentrated stock solution in an organic solvent.

  • Action: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-100 mM).

  • Procedure: Add the DMSO stock dropwise to your vortexing aqueous buffer to achieve the final desired concentration.

  • Critical Check: Ensure the final DMSO concentration does not exceed levels that affect your assay (typically <0.5%).[10] If precipitation still occurs, the final concentration of your compound may still be too high for the aqueous environment, even with a small amount of DMSO.

Step 2: pH Modification

The solubility of ionizable compounds can be significantly influenced by pH.[12][13]

  • Action: Adjust the pH of your buffer. For weakly acidic compounds, increasing the pH (making it more basic) can increase solubility. For weakly basic compounds, decreasing the pH (making it more acidic) can help.

  • Procedure: Prepare a series of buffers with different pH values (e.g., 6.5, 7.4, 8.0) and test the solubility of your compound.

  • Critical Check: Ensure the chosen pH is compatible with your biological system (e.g., protein stability, cell viability).

Step 3: Advanced Solubilization Techniques

If the above methods are insufficient, consider using solubilizing excipients.

  • Inclusion Complexes (Cyclodextrins): Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their apparent solubility in water.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: Biocompatible, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to aid solubilization by forming micelles.[13]

The troubleshooting process can be visualized as a workflow:

G cluster_0 Troubleshooting Solubility Issues start Start: Compound Precipitates in Aqueous Buffer stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check1 Precipitation Occurs? dilute->check1 ph Adjust Buffer pH check1->ph Yes success Success: Compound Solubilized check1->success No check2 Precipitation Occurs? ph->check2 excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) check2->excipients Yes check2->success No check3 Precipitation Occurs? excipients->check3 check3->success No fail Re-evaluate Compound/ Concentration check3->fail Yes

A step-by-step workflow for troubleshooting compound solubility.

Data Presentation: Solubility of Related Compounds

While specific quantitative data for "this compound" is unavailable, the predicted solubility of the likely analogue, (R)-2-hydroxyglutarate, is high. However, many small molecule inhibitors targeting the IDH pathway are hydrophobic and face solubility challenges. The following tables provide general data on common solvents and buffer systems.

Table 1: Properties of Common Solvents Used in Biological Assays

Solvent Dielectric Constant Polarity Primary Use Typical Final Conc.
Water 80.1 High Primary Buffer Solvent N/A
DMSO 47.2 High (Aprotic) Universal stock solvent[9] < 0.5%[10]

| Ethanol | 24.6 | High (Protic) | Co-solvent | < 1%[10] |

Table 2: Solubility of Common Buffers in Aqueous-Organic Mixtures This table summarizes the general trend of buffer salt solubility as the percentage of organic co-solvent increases.[15][16]

Buffer SystemOrganic Co-SolventSolubility Trend with Increasing Organic %
Ammonium AcetateMethanol, AcetonitrileHighest solubility among common buffers
Ammonium PhosphateMethanol, AcetonitrileModerate solubility
Potassium PhosphateMethanol, AcetonitrileLower solubility, higher risk of precipitation

Note: Buffer salts are generally most soluble in methanol and least soluble in tetrahydrofuran.[15]

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution Using DMSO

This protocol outlines the standard procedure for preparing a working solution of a poorly water-soluble compound.

G cluster_workflow Protocol: Preparing a Working Solution weigh 1. Weigh Compound add_dmso 2. Add DMSO to Desired Stock Conc. weigh->add_dmso dissolve 3. Vortex/Sonicate Until Fully Dissolved add_dmso->dissolve dilute 4. Dilute Stock into Final Aqueous Buffer dissolve->dilute control 5. Prepare Vehicle Control dilute->control

Workflow for preparing a compound solution via a DMSO stock.

Methodology:

  • Weigh Compound: Accurately weigh the required amount of the solid compound using an analytical balance.

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 50 mM).

  • Ensure Complete Dissolution: Vortex vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.[6] Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Prepare Working Solution: Perform a serial or direct dilution of the DMSO stock into the final aqueous assay buffer. Add the stock solution slowly to the buffer while vortexing to prevent localized high concentrations that could cause precipitation.

  • Prepare Vehicle Control: Prepare a control sample by adding the same volume of 100% DMSO to the assay buffer, ensuring the final solvent concentration matches the test samples.

Protocol 2: Assessing Compound Solubility in Different Buffers

This protocol helps determine the optimal buffer conditions for your compound.

Methodology:

  • Prepare Buffers: Make a series of desired buffers (e.g., PBS, Tris, HEPES) at various pH values (e.g., 6.8, 7.4, 8.0).

  • Prepare Stock Solution: Create a high-concentration stock of your compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Spike Buffers: Add a small, precise volume of the stock solution to a known volume of each buffer to achieve a target concentration slightly above your expected working concentration.

  • Equilibrate: Gently mix the solutions and let them equilibrate at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Observe and Quantify:

    • Visual Check: Visually inspect for any signs of precipitation or turbidity.

    • Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble material.

    • Quantification: Carefully take a sample of the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). The measured concentration represents the solubility limit under those conditions.

Relevant Signaling Pathway

For context, if "this compound" is related to IDH mutations, understanding the altered metabolic pathway is crucial. Mutant IDH1/2 converts α-ketoglutarate (α-KG) into R-2-HG, which disrupts normal cellular processes.

G cluster_pathway Simplified IDH Mutant Pathway Isocitrate Isocitrate IDH_WT Wild-Type IDH1/2 Isocitrate->IDH_WT aKG α-Ketoglutarate IDH_Mut Mutant IDH1/2 aKG->IDH_Mut R2HG (R)-2-Hydroxyglutarate (Oncometabolite) IDH_WT->aKG IDH_Mut->R2HG

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of (R)-Idh1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (R)-Idh1 Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects of (R)-Isocitrate Dehydrogenase 1 (IDH1) inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with (R)-Idh1 inhibitors?

A: Off-target effects are unintended interactions of a drug with proteins other than its intended target. In the context of (R)-Idh1 inhibitors, this means the compound may bind to and affect the function of other proteins besides the mutant IDH1 enzyme. These off-target interactions can lead to a variety of issues, including:

  • Misleading experimental results: The observed phenotype may be due to an off-target effect, not the inhibition of IDH1.

  • Cellular toxicity: Inhibition of essential proteins can lead to cell death or other adverse effects.

  • Acquired resistance: Off-target effects can sometimes activate compensatory signaling pathways, leading to drug resistance.

It is crucial to identify and mitigate these effects to ensure the validity of your research and the safety and efficacy of potential therapeutics.

Q2: How can I determine if my (R)-Idh1 inhibitor is exhibiting off-target effects?

A: A multi-pronged approach is recommended to confidently assess off-target effects. Key methods include:

  • Chemical Proteomics: This unbiased approach helps identify the direct binding partners of your inhibitor in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This technique confirms target engagement with IDH1 in intact cells and can be adapted to screen for off-target engagement.

  • Kinome Profiling: As many inhibitors can have off-target effects on kinases, screening your compound against a panel of kinases can reveal unintended activities.

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of the inhibitor and the structures of known proteins.

Q3: What are the key differences in the off-target profiles of Ivosidenib (AG-120) and Olutasidenib (FT-2102)?

A: Both Ivosidenib and Olutasidenib are potent inhibitors of mutant IDH1. However, they exhibit differences in their selectivity. In biochemical studies, olutasidenib has been shown to be highly selective for mutant IDH1 over wild-type IDH1.[1][2][3][4] In contrast, ivosidenib inhibits both mutant and wild-type IDH1 at more similar concentrations.[1][2][3][4] Inhibition of wild-type IDH1 could be considered an off-target effect and may contribute to different cellular phenotypes or side effect profiles. While comprehensive head-to-head kinome screening data in the public domain is limited, available information suggests Olutasidenib has little to no off-target activity against a broad panel of other receptors and kinases.[5]

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype or toxicity observed with an (R)-Idh1 inhibitor.

Possible Cause: The observed effect may be due to off-target activity rather than on-target IDH1 inhibition.

Troubleshooting Steps:

StepActionRationale
1. Validate On-Target Engagement Perform a Cellular Thermal Shift Assay (CETSA).Confirm that the inhibitor is engaging with IDH1 at the concentrations used in your experiments.
2. Assess Off-Target Binding Conduct a kinome scan or a broader proteome-wide off-target screen (e.g., chemical proteomics).Identify potential unintended binding partners of your inhibitor.
3. Use a Structurally Different Inhibitor Treat cells with a different, structurally unrelated (R)-Idh1 inhibitor.If the phenotype is recapitulated, it is more likely to be an on-target effect.
4. Perform a Rescue Experiment If possible, introduce a resistant mutant of IDH1 into your cells.If the phenotype is reversed, it strongly suggests an on-target mechanism.
Problem 2: Discrepancy between biochemical potency and cellular activity of an (R)-Idh1 inhibitor.

Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the inhibitor can lead to lower effective intracellular concentrations.

Troubleshooting Steps:

StepActionRationale
1. Confirm Cellular Target Engagement Use CETSA to determine the extent of IDH1 engagement in intact cells.This will directly measure how much of the inhibitor is reaching and binding to its target inside the cell.
2. Measure Intracellular Compound Concentration Use LC-MS/MS to quantify the intracellular concentration of the inhibitor.This will determine if the compound is accumulating in cells to a level sufficient for target inhibition.
3. Evaluate Efflux Pump Activity Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp).An increase in cellular activity suggests that your compound may be a substrate for efflux pumps.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for IDH1 Target Engagement

This protocol allows for the confirmation of target engagement by observing the thermal stabilization of IDH1 upon inhibitor binding in intact cells.

Materials:

  • Cells expressing mutant IDH1

  • (R)-Idh1 inhibitor (e.g., Ivosidenib, Olutasidenib)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific for IDH1

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • PCR tubes and thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the (R)-Idh1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against IDH1.

  • Data Analysis:

    • Quantify the band intensities for IDH1 at each temperature for both inhibitor-treated and vehicle-treated samples.

    • Plot the percentage of soluble IDH1 relative to the non-heated control against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and therefore target engagement.

Quantitative Data Example (Hypothetical):

Temperature (°C)% Soluble IDH1 (Vehicle)% Soluble IDH1 (1 µM Inhibitor)
40100100
4598100
508598
555590
602075
65540
70010
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Inhibition

This protocol outlines the general steps for screening an (R)-Idh1 inhibitor against a panel of kinases to identify potential off-target interactions. This is typically performed as a fee-for-service by specialized companies.

Methodology:

  • Compound Submission:

    • Provide a pure sample of your (R)-Idh1 inhibitor at a specified concentration and volume.

  • Assay Performance:

    • The service provider will perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases).

    • The assay measures the ability of your inhibitor to block the activity of each kinase, typically at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis:

    • The results are usually provided as a percentage of inhibition for each kinase relative to a control.

    • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >90% inhibition).

  • Follow-up Studies:

    • For any significant off-target hits, it is crucial to determine the IC50 value to understand the potency of your inhibitor against these unintended targets. This provides a quantitative measure of the off-target effect.

Quantitative Data Example (Hypothetical Kinome Scan Data):

Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target:
Mutant IDH1 (R132H)99%10
Potential Off-Targets:
Kinase A85%250
Kinase B60%1,500
Kinase C15%>10,000
Protocol 3: Chemical Proteomics for Unbiased Off-Target Identification

This protocol describes a general workflow for identifying the cellular binding partners of an (R)-Idh1 inhibitor using an affinity-based chemical proteomics approach.

Materials:

  • (R)-Idh1 inhibitor chemically modified with a reactive group and a reporter tag (e.g., biotin).

  • Cells of interest.

  • Lysis buffer.

  • Streptavidin-coated beads.

  • Wash buffers.

  • Elution buffer.

  • Mass spectrometer.

Methodology:

  • Probe Synthesis:

    • Synthesize a chemical probe by attaching a linker with a reactive group (for covalent binding) and a biotin tag to your (R)-Idh1 inhibitor. It is critical that this modification does not significantly alter the on-target activity of the inhibitor.

  • Cell Treatment and Lysis:

    • Treat cells with the biotinylated inhibitor probe.

    • Lyse the cells to release the proteins.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe that is bound to its target proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the captured proteins from the beads.

    • Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that were pulled down by the inhibitor probe.

    • Use quantitative proteomics methods (e.g., SILAC or label-free quantification) to distinguish specific binders from background contaminants by comparing to a control experiment (e.g., beads only or a competition experiment with an excess of the non-biotinylated inhibitor).

Visualizations

Signaling_Pathway cluster_inhibition Inhibitor Action cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects R_Idh1_Inhibitor (R)-Idh1 Inhibitor Mutant_IDH1 Mutant IDH1 (R132H) R_Idh1_Inhibitor->Mutant_IDH1 Inhibits Off_Target_Kinase Off-Target Kinase R_Idh1_Inhibitor->Off_Target_Kinase Inhibits Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->Two_HG Reduces α-KG to 2-HG Alpha_KG α-Ketoglutarate Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibits Cell_Differentiation Normal Cell Differentiation Histone_Demethylases->Cell_Differentiation Promotes Downstream_Signaling Altered Downstream Signaling Off_Target_Kinase->Downstream_Signaling Cellular_Toxicity Cellular Toxicity Downstream_Signaling->Cellular_Toxicity

Caption: On-target and potential off-target signaling of (R)-Idh1 inhibitors.

Experimental_Workflow cluster_identification Identification of Off-Target Effects cluster_validation Validation and Mitigation Start Start: Phenotypic Observation (e.g., unexpected toxicity) CETSA 1. CETSA: Confirm On-Target Engagement with IDH1 Start->CETSA Proteomics 2. Unbiased Screening: Chemical Proteomics or Kinome Profiling CETSA->Proteomics Hits Identify Potential Off-Target 'Hits' Proteomics->Hits Validation 3. Validate Hits: - Secondary Assays (IC50) - Cellular Assays Hits->Validation Mitigation 4. Mitigate Effects: - Use more selective inhibitor - Lower inhibitor concentration - Medicinal chemistry optimization Validation->Mitigation End End: Confirmed On-Target Phenotype Mitigation->End

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed Is_On_Target Is the inhibitor engaging IDH1 in cells? Start->Is_On_Target Yes_On_Target Yes Is_On_Target->Yes_On_Target Yes No_On_Target No Is_On_Target->No_On_Target No Off_Target_Screen Screen for Off-Targets Yes_On_Target->Off_Target_Screen Check_Permeability Investigate Cell Permeability/Efflux No_On_Target->Check_Permeability On_Target_Phenotype Likely On-Target Phenotype Off_Target_Screen->On_Target_Phenotype No significant off-targets Off_Target_Phenotype Likely Off-Target Phenotype Off_Target_Screen->Off_Target_Phenotype Significant off-targets found

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Strategies to prevent the degradation of (R)-Idhp in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-Idhp in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by a variety of factors. The most common include environmental conditions such as temperature, light, and humidity.[1][2] Chemical factors also play a crucial role, including pH, the presence of oxidizing agents, and the choice of solvent.[1][3] For instance, many pharmaceutical compounds are most stable within a specific pH range, typically between 4 and 8, as both acidic and basic conditions can catalyze degradation reactions.[3][4]

Q2: What is the recommended temperature for storing this compound solutions?

A2: To minimize degradation, it is generally recommended to store this compound solutions at controlled temperatures. For short-term storage, refrigeration at 2-8°C (36-46°F) is often suitable.[5] For long-term storage, freezing at -20°C to -80°C (-4°F to -112°F) may be necessary. However, it is crucial to consult the specific product datasheet for this compound, as some compounds can degrade upon freezing and thawing. Accelerated stability studies, often conducted at elevated temperatures, can help determine the temperature dependency of degradation reactions.[6]

Q3: How does pH affect the stability of this compound, and what pH range is optimal?

A3: The pH of a solution is a critical factor in the stability of many pharmaceutical compounds.[4] Extreme pH values, both acidic and basic, can significantly accelerate degradation pathways such as hydrolysis.[4] While the optimal pH for this compound is not definitively established in the provided information, many drugs exhibit maximum stability in the pH range of 4 to 8.[3] It is recommended to perform pH stability studies to identify the optimal pH for your specific experimental conditions.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent can significantly impact the stability of this compound. The ideal solvent will fully dissolve the compound without promoting degradation. The solubility of a drug is a key consideration in formulation development.[7] While specific recommendations for this compound are not available, it is advisable to start with common pharmaceutical solvents and assess both solubility and stability. Less toxic, or "greener," solvents are also becoming increasingly important in pharmaceutical manufacturing.[8]

Q5: Are there any known degradation pathways for compounds similar to this compound?

A5: While information on the specific degradation pathways of this compound is limited, compounds with similar functional groups may undergo predictable degradation. For example, esters are prone to hydrolysis, while compounds with certain functional groups may be susceptible to oxidation.[1] For some organic compounds, degradation can occur through enzymatic pathways or via the ubiquitin-proteasome pathway in biological systems.[9] Understanding the chemical structure of this compound will help in predicting potential degradation routes.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Possible Causes:

  • Incorrect Storage Temperature: Storing the solution at room temperature when refrigeration or freezing is required. High temperatures can accelerate degradation reactions.[10]

  • Inappropriate pH: The pH of the solution may be outside the optimal stability range for this compound, leading to acid or base-catalyzed degradation.[3]

  • Light Exposure: Photodegradation can occur if the solution is sensitive to light and not stored in light-protected containers.[2]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation.[1]

Solutions:

  • Verify Storage Conditions: Always store this compound solutions at the recommended temperature as specified on the product datasheet. Use of medical-grade refrigerators and freezers is recommended for maintaining precise temperature ranges.[5]

  • Optimize pH: Conduct a pH stability study to determine the optimal pH range for this compound. Use appropriate buffer systems to maintain the pH within this range.[4]

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Use Antioxidants/Inert Gas: If oxidation is suspected, consider adding a suitable antioxidant to the solution. Purging the solvent with an inert gas like nitrogen or argon before dissolving this compound can also help minimize oxidation.

Issue 2: Precipitation of this compound from Solution

Possible Causes:

  • Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.

  • Temperature Changes: Solubility of many compounds is temperature-dependent. A decrease in temperature during storage can lead to precipitation.

  • pH Shift: A change in the pH of the solution can alter the ionization state of this compound, affecting its solubility.

Solutions:

  • Solubility Assessment: Determine the solubility of this compound in various solvents before preparing stock solutions.

  • Co-solvents: Consider using a co-solvent system to improve solubility.[7]

  • Controlled Temperature Storage: Store the solution at a constant temperature where the compound is known to be soluble.

  • Buffer the Solution: Maintain a constant pH using a suitable buffer to ensure the ionization state and solubility of this compound remain consistent.

Data Presentation

Table 1: Effect of Temperature on this compound Degradation Rate (Hypothetical Data)

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
40.005138.6
250.02527.7
400.1006.9

Table 2: Effect of pH on this compound Stability at 25°C (Hypothetical Data)

pHPercent Remaining after 30 days
3.065%
5.095%
7.092%
9.070%

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of this compound

  • Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Prepare this compound Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Incubation: Dilute the this compound stock solution into each buffer to a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH value. The slope of the line will give the degradation rate constant (k). The pH at which the lowest degradation rate is observed is the optimal pH for stability.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing A Prepare this compound Stock Solution C Incubate Samples at Constant Temperature A->C B Prepare Buffer Solutions (pH 2-10) B->C D Collect Aliquots at Various Time Points C->D E Analyze by HPLC D->E F Determine Degradation Rate E->F

Caption: Workflow for determining the stability of this compound.

cluster_pathway Hypothetical Degradation Pathway of this compound R_Idhp This compound (Active Compound) Hydrolysis Hydrolysis Product (Inactive) R_Idhp->Hydrolysis  H₂O, Acid/Base   Oxidation Oxidation Product (Inactive) R_Idhp->Oxidation  O₂, Light   Photodegradation Photodegradation Product (Inactive) R_Idhp->Photodegradation  UV/Vis Light  

Caption: Potential degradation pathways for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-2-Hydroxyglutarate Dehydrogenase (D-2-Hydroxyglutarate Dehydrogenase, D2HGDH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental procedures related to D2HGDH and its substrate, D-2-hydroxyglutarate (D-2-HG).

Frequently Asked Questions (FAQs)

Q1: What is (R)-Idhp and what is its biological significance?

This compound refers to (R)-2-Hydroxyglutarate Dehydrogenase, more commonly known as D-2-Hydroxyglutarate Dehydrogenase (D2HGDH). It is a mitochondrial enzyme that catalyzes the oxidation of D-2-hydroxyglutarate (D-2-HG) to α-ketoglutarate (α-KG).[1][2] D-2-HG is considered an oncometabolite, as its accumulation due to mutations in isocitrate dehydrogenase (IDH) or loss of D2HGDH function is associated with various cancers and a rare neurometabolic disorder called D-2-hydroxyglutaric aciduria.[3][4][5] D2HGDH plays a crucial role in maintaining low cellular levels of D-2-HG.[3][6]

Q2: What are the common experimental assays involving D2HGDH?

Common experimental assays involving D2HGDH include:

  • Enzyme activity assays: To measure the catalytic activity of D2HGDH in converting D-2-HG to α-KG. These can be colorimetric, fluorometric, or LC-MS-based.

  • Quantification of D-2-HG: To measure the concentration of the oncometabolite D-2-HG in biological samples such as cell lysates, tissues, and biofluids. LC-MS is the gold standard for accurate quantification.

  • Inhibitor screening assays: To identify and characterize small molecules that inhibit D2HGDH activity, which could be relevant for therapeutic development.[7]

  • Cell-based assays: To study the function of D2HGDH and the effects of D-2-HG accumulation in a cellular context.

Troubleshooting Guides

Enzyme Activity Assays

Q3: My D2HGDH enzyme activity is lower than expected in cell lysates. What are the possible causes and solutions?

Several factors can lead to low D2HGDH activity. Consider the following troubleshooting steps:

  • Sample Preparation:

    • Fresh vs. Frozen Lysates: Use freshly prepared cell pellets for the assay, as frozen pellets can yield lower enzymatic rates.[8]

    • Lysis Buffer: Ensure the lysis buffer is compatible with the assay and does not contain interfering substances. A common approach is sonication in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.6).[8]

  • Assay Conditions:

    • pH: The optimal pH for D2HGDH activity is around 7.6, reflecting the mitochondrial environment.[8]

    • Cofactors: D2HGDH is a FAD-dependent enzyme.[4][9] Ensure that FAD is present in the reaction mixture if you are using a purified enzyme or if the lysate has been diluted significantly.

    • Metal Ions: The activity of D2HGDH can be increased by the presence of divalent cations like Zn²⁺, Co²⁺, or Mn²⁺.[9][10] Conversely, chelating agents like EDTA can reduce activity.[9]

    • Redox Equivalents: For colorimetric or fluorometric assays that measure NADH production, the choice of the electron acceptor is critical. Phenazine methosulfate (PMS) has been shown to yield a significantly higher degradation rate of D-2-HG compared to FAD or iodonitrotetrazolium (INT).[8]

  • Substrate and Enzyme Stability:

    • Substrate Purity: Use high-purity D-2-HG. Contamination with the L-enantiomer can affect results, as L-2-HG is not a substrate for D2HGDH.

    • Enzyme Stability: Keep the enzyme and cell lysates on ice during the experiment to prevent degradation.

Q4: I am observing high background signal in my colorimetric/fluorometric D2HGDH assay. How can I reduce it?

High background can be a significant issue in coupled enzymatic assays. Here are some common causes and solutions:

  • Endogenous NADH: Cell and tissue extracts contain endogenous NADH, which will generate a background signal in assays that measure NADH production. To correct for this, it is essential to include a sample background control that contains the sample but lacks the D2HGDH enzyme or substrate. The signal from this control can then be subtracted from the sample readings.

  • Contaminating Dehydrogenases: Lysates may contain other dehydrogenases that can contribute to the background signal.[11] Running appropriate controls is crucial.

  • Reagent Purity: Ensure the purity of all reagents, including the buffer, cofactors, and detection probes.

Quantification of D-2-Hydroxyglutarate (D-2-HG)

Q5: I am having trouble separating D-2-HG and L-2-HG using LC-MS. What are the common pitfalls?

D-2-HG and L-2-HG are enantiomers, meaning they have the same mass and are difficult to separate using standard reverse-phase chromatography. Here are the key challenges and solutions:

  • Chiral Separation:

    • Chiral Derivatization: The most common approach is to derivatize the 2-HG enantiomers with a chiral reagent, such as diacetyl-L-tartaric anhydride (DATAN), to form diastereomers that can be separated on a standard C18 column.[3][6][12]

    • Chiral Chromatography: An alternative is to use a chiral column, such as one with a ristocetin chiral selector, which can directly separate the enantiomers without derivatization.[13]

  • Standard Purity:

    • Enantiomeric Impurities: Commercial standards of D-2-HG or L-2-HG may contain impurities of the other enantiomer.[3] It is crucial to verify the purity of your standards, for example, by running a derivatized standard of each enantiomer separately.

  • Sample Preparation:

    • Deproteinization: Biological samples need to be deproteinized before LC-MS analysis to prevent column clogging and ion suppression. Common methods include precipitation with perchloric acid (PCA) or trichloroacetic acid (TCA), followed by neutralization.[5]

    • Analyte Recovery: Optimize your sample preparation protocol to ensure good recovery of 2-HG. Solid-phase extraction (SPE) can be used to clean up and concentrate the analytes.[12]

Q6: My D-2-HG quantification results are inconsistent. What could be the cause?

In addition to the challenges with enantiomeric separation, other factors can lead to inconsistent results:

  • Matrix Effects: The sample matrix (e.g., cell lysate, plasma) can affect the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) is highly recommended to correct for matrix effects and variations in sample processing.[12]

  • Standard Curve Preparation: Prepare your calibration standards in a matrix that closely matches your samples to account for matrix effects.

  • Storage and Handling of Standards: Store D-2-HG stock solutions at -20°C or -80°C to ensure stability.[14] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Typical Kinetic Parameters for D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)

SubstrateK_m (µM)V_max (µmol/min/mg)Source OrganismNotes
D-2-Hydroxyglutarate~3-10~2HumanActivity can be stimulated by Zn²⁺ and Co²⁺.[15]
D-MalateVariableVariablePseudomonas aeruginosaAlso a substrate for some D2HGDH homologs.[10]
D-LactateHigher K_mLower V_maxHumanGenerally a poorer substrate compared to D-2-HG.[2]

Table 2: Troubleshooting Summary for D2HGDH Experiments

IssuePossible CauseRecommended Solution
Low Enzyme Activity Frozen cell lysates usedUse fresh cell lysates.[8]
Suboptimal pHUse a buffer with pH ~7.6.[8]
Lack of cofactorsAdd FAD and divalent cations (e.g., Zn²⁺).[4][9][10]
High Background Signal Endogenous NADHInclude a sample background control (without enzyme/substrate).
Contaminating dehydrogenasesUse specific substrates and inhibitors to identify and minimize their activity.
Poor Enantiomer Separation (LC-MS) Inadequate chromatographyUse chiral derivatization (e.g., with DATAN) or a chiral column.[3][6][12][13]
Inconsistent Quantification Matrix effectsUse a stable isotope-labeled internal standard.[12]
Impure standardsVerify the enantiomeric purity of your standards.[3]

Experimental Protocols

Protocol 1: D2HGDH Activity Assay in Cell Lysates (LC-MS-based)

This protocol is adapted from methods used to measure D2HGDH activity in cell homogenates.[16][17]

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.6).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for the enzyme assay. Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate, a known concentration of stable-isotope-labeled D-2-hydroxy[3,3,4,4-²H₄]glutarate as the substrate, and any necessary cofactors (e.g., FAD, ZnCl₂).

    • The reaction relies on the endogenous L-glutamate dehydrogenase in the cell lysate to convert the product, 2-[3,3,4,4-²H₄]ketoglutarate, to L-[3,3,4,4-²H₄]glutamate.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Sample Preparation for LC-MS:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol or perchloric acid).

    • Add a stable isotope-labeled internal standard for glutamate.

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of L-[3,3,4,4-²H₄]glutamate formed.

  • Data Analysis:

    • Calculate the D2HGDH activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/h/mg protein).

Protocol 2: Quantification of D-2-HG and L-2-HG in Cell Extracts by LC-MS with DATAN Derivatization

This protocol is based on established methods for chiral separation of 2-HG enantiomers.[3][6][12]

  • Metabolite Extraction:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold 80% methanol containing a stable isotope-labeled internal standard for 2-HG.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet insoluble material.

    • Transfer the supernatant to a new tube and dry it down (e.g., using a speed vacuum).

  • Derivatization:

    • Reconstitute the dried metabolites in a suitable solvent.

    • Add the chiral derivatizing agent, diacetyl-L-tartaric anhydride (DATAN), and incubate under acidic conditions with heating to facilitate the reaction.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a suitable mobile phase gradient to separate the derivatized D-2-HG and L-2-HG diastereomers.

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of derivatized D- and L-2-HG standards.

    • Quantify the concentration of each enantiomer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and the initial sample amount (e.g., cell number or protein content).

Mandatory Visualization

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Isocitrate Isocitrate aKG_mito α-Ketoglutarate Isocitrate->aKG_mito IDH2/3 D2HG_mito D-2-Hydroxyglutarate D2HG_mito->aKG_mito D2HGDH Isocitrate_cyto Isocitrate_cyto aKG_cyto α-Ketoglutarate Isocitrate_cyto->aKG_cyto IDH1 D2HG_cyto D-2-Hydroxyglutarate (Oncometabolite) aKG_cyto->D2HG_cyto Mutant IDH1 (e.g., R132H) D2HG_cyto->D2HG_mito Transport Epigenetic_Changes Epigenetic Alterations (e.g., Histone & DNA Hypermethylation) D2HG_cyto->Epigenetic_Changes Inhibition of α-KG-dependent dioxygenases Cancer_Development Cancer Development Epigenetic_Changes->Cancer_Development D2HGDH_Assay_Workflow cluster_SamplePrep Sample Preparation cluster_EnzymeReaction Enzymatic Reaction cluster_Detection Detection cluster_Colorimetric Colorimetric/Fluorometric cluster_LCMS LC-MS start Start: Fresh Cells/Tissues lysis Cell Lysis (Sonication) start->lysis centrifugation Centrifugation (remove debris) lysis->centrifugation supernatant Collect Supernatant (Cell Lysate) centrifugation->supernatant reaction_setup Reaction Setup: - Cell Lysate - D-2-HG Substrate - Cofactors (FAD, Zn²⁺) supernatant->reaction_setup incubation Incubation (37°C) reaction_setup->incubation product α-Ketoglutarate Formation incubation->product colorimetric_coupling Coupled Reaction (NADH -> Signal) product->colorimetric_coupling lcms_quenching Quench Reaction product->lcms_quenching readout Measure Absorbance/ Fluorescence colorimetric_coupling->readout lcms_prep Sample Cleanup (Deproteinization) lcms_quenching->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis Troubleshooting_Logic start Problem: Inaccurate D2HGDH-related Experimental Results is_assay What type of experiment? start->is_assay enzyme_assay Enzyme Activity Assay is_assay->enzyme_assay Activity quantification D-2-HG Quantification is_assay->quantification Quant. enzyme_issue Issue? enzyme_assay->enzyme_issue quant_issue Issue? quantification->quant_issue low_activity Low Activity enzyme_issue->low_activity Low high_background High Background enzyme_issue->high_background High solution_low_activity Check: - Fresh Lysates - Optimal pH (7.6) - Cofactors (FAD, Zn²⁺) - Redox Agent (PMS) low_activity->solution_low_activity solution_high_background Check: - Sample Background Control - Reagent Purity high_background->solution_high_background poor_separation Poor Enantiomer Separation quant_issue->poor_separation Separation inconsistent_results Inconsistent Results quant_issue->inconsistent_results Consistency solution_separation Use: - Chiral Derivatization (DATAN) - or Chiral Column poor_separation->solution_separation solution_inconsistent Use: - Isotope-labeled Internal Standard Check: - Standard Purity inconsistent_results->solution_inconsistent

References

Technical Support Center: Enhancing the Long-Term Stability of (R)-Idhp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of (R)-Idhp. The following information is based on best practices for stabilizing amorphous solid dispersions (ASDs) of lactone-containing compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Observed Issue Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Physical Instability: Crystallization or Phase Separation Exposure to high temperature or humidity.[1][2]- Verify Storage Conditions: Ensure this compound is stored at a temperature significantly below its glass transition temperature (Tg).[1] - Control Humidity: Store in a desiccator or a controlled low-humidity environment.[2][3] - Packaging: Use hermetically sealed containers with a desiccant.[4]
Chemical Degradation: Loss of Potency or Purity Hydrolysis of the lactone ring, oxidation, or photodecomposition.[5][6][7][8]- pH Control: For solutions, ensure the pH is maintained in a stable range, avoiding acidic or basic conditions that catalyze hydrolysis.[7] - Inert Atmosphere: For solid-state storage, consider packaging under an inert gas like nitrogen or argon to prevent oxidation.[9] - Light Protection: Store in amber vials or light-resistant containers to prevent photolytic degradation.[4][7]
Discoloration of the Compound Oxidative degradation or formation of colored degradants.[6]- Antioxidant Addition: For formulations, consider the inclusion of antioxidants.[5] - Inert Gas Overlay: Purge the headspace of the storage container with an inert gas.
Variability in Experimental Results Inconsistent sample handling and storage practices between experiments.- Standardize Protocols: Ensure all personnel follow standardized protocols for sample handling, weighing, and storage.[10] - Aliquot Samples: Upon receipt, aliquot the bulk compound into smaller, single-use containers to minimize freeze-thaw cycles and exposure to ambient conditions.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for long-term stability of this compound?

For solid-state this compound, particularly if it is an amorphous solid dispersion, storage at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) with protection from humidity and light is recommended.[4][11] The ideal temperature should be well below the glass transition temperature (Tg) to minimize molecular mobility and the risk of crystallization.[1]

2. How does humidity affect the stability of this compound?

Humidity can act as a plasticizer, lowering the Tg of an amorphous solid dispersion and increasing molecular mobility, which can lead to crystallization.[1] Moisture can also directly participate in chemical degradation through hydrolysis of the lactone moiety.[4][8]

3. What are the primary degradation pathways for a lactone-containing compound like this compound?

The primary degradation pathways are likely to be:

  • Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxy carboxylic acid.[4][8]

  • Oxidation: The molecule may be susceptible to oxidation, especially if it contains other sensitive functional groups.[5][6]

  • Photolysis: Exposure to UV or visible light can induce degradation.[7]

  • Thermal Degradation: High temperatures can accelerate chemical degradation reactions.[7][8]

4. How can I monitor the stability of my this compound samples over time?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, should be used.[12][13][14] This method must be able to separate the intact this compound from its potential degradation products, process impurities, and excipients.[13][14]

5. What is a forced degradation study and why is it necessary?

A forced degradation or stress testing study involves intentionally exposing the drug substance to harsh conditions (e.g., high/low pH, high temperature, oxidation, and light) to accelerate its degradation.[7][8][15][16] The purposes of such a study are to:

  • Identify likely degradation products and pathways.[8][15][16][17]

  • Demonstrate the specificity of the stability-indicating analytical method.[8][15][16]

  • Understand the intrinsic stability of the molecule.[8]

Hypothetical Degradation Data for this compound

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress Condition Duration This compound Assay (%) Major Degradant 1 (%) Total Impurities (%)
0.1 M HCl 24 hours85.212.8 (Hydroxy Acid)14.8
0.1 M NaOH 8 hours79.518.5 (Hydroxy Acid)20.5
5% H₂O₂ 24 hours92.15.9 (Oxidized Product)7.9
60°C 7 days96.32.1 (Hydroxy Acid)3.7
Photostability (ICH Q1B) 1.2 million lux hours98.70.8 (Photodegradant)1.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.[7]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder in a stability chamber at 60°C for 7 days.

  • Photostability: Expose the solid this compound powder to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Study Setup

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Batch Selection: Use at least one representative batch of this compound.

  • Container Closure System: Package the samples in the proposed long-term storage container (e.g., amber glass vials with screw caps).

  • Storage Conditions: Place the samples in stability chambers set to the following ICH recommended long-term conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 5°C ± 3°C (Refrigerated)

  • Testing Frequency: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for appearance, assay, purity, and other relevant quality attributes using a validated stability-indicating method.

Visualizations

Signaling and Degradation Pathways

cluster_0 Hypothetical Signaling Pathway for this compound R_Idhp This compound TargetEnzyme Target Enzyme (e.g., Kinase X) R_Idhp->TargetEnzyme Inhibition PhosphoSubstrate Phosphorylated Substrate TargetEnzyme->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->TargetEnzyme Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream

Caption: Hypothetical signaling pathway showing this compound inhibiting a target enzyme.

cluster_1 Primary Degradation Pathway of this compound R_Idhp This compound (Lactone Form) HydroxyAcid Hydroxy Acid (Hydrolyzed Form) R_Idhp->HydroxyAcid Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Oxidized Product R_Idhp->Oxidized Oxidation (e.g., H₂O₂) Photodegradant Photodegradant R_Idhp->Photodegradant Photolysis (Light)

Caption: Potential chemical degradation pathways for this compound.

Experimental Workflow

cluster_2 Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC Neutralize->Analyze Report Identify Degradants & Determine Purity Analyze->Report

Caption: Workflow for conducting a forced degradation study.

References

How to avoid experimental artifacts when using (R)-Idhp.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Idhp. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help avoid common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK3 and preventing the phosphorylation of its downstream substrates.

Q2: What is the recommended concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[1] Generally, a starting concentration range of 1 µM to 10 µM is advised.[1] Concentrations above 20 µM may lead to off-target effects or cytotoxicity.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid. Prepare a stock solution of 10 mM in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your desired cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced artifacts.

Q4: Does this compound have any known off-target effects?

While this compound is designed to be selective for JNK3, cross-reactivity with other kinases, particularly within the JNK family (JNK1 and JNK2) and the p38 MAPK family, can occur at higher concentrations.[1][2] It is crucial to use the lowest effective concentration and to include appropriate controls to verify the specificity of the observed effects.[1]

Q5: Can this compound interfere with common assay readouts?

Yes, like many small molecules, this compound has the potential to interfere with certain assay technologies.[3][4] Specifically, it has been observed to have intrinsic fluorescence at certain wavelengths, which may interfere with fluorescence-based assays. Additionally, at high concentrations, it can inhibit luciferase activity, potentially confounding results from reporter gene assays.[4][5]

Troubleshooting Guides

Problem 1: Unexpected Cell Toxicity or Reduced Cell Viability

  • Possible Cause: The concentration of this compound used may be too high, leading to off-target effects or general cytotoxicity.[1] The final concentration of the solvent (e.g., DMSO) may also be too high.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Use a range of this compound concentrations to determine the concentration at which it becomes toxic to your specific cell line. A standard MTT or resazurin assay can be used.

    • Verify Solvent Concentration: Ensure the final concentration of DMSO or other solvent is below 0.1% in all experimental conditions, including vehicle controls.

    • Compare with Inactive Enantiomer: If available, use the inactive (S)-enantiomer of Idhp as a negative control to determine if the observed toxicity is related to the specific inhibition of JNK3.[1]

Problem 2: Inconsistent or Non-reproducible Results

  • Possible Cause: this compound may be precipitating out of the solution in the cell culture medium. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Troubleshooting Steps:

    • Check for Precipitation: Before adding to cells, visually inspect the this compound-containing medium for any precipitate. If precipitation is observed, consider preparing fresh dilutions or using a different formulation if available.

    • Prepare Fresh Aliquots: Discard stock solutions that have undergone multiple freeze-thaw cycles. Prepare fresh stock solutions and working dilutions for each experiment.

    • Ensure Proper Mixing: When diluting the stock solution, ensure thorough mixing to achieve a homogenous solution.

Problem 3: High Background Signal in Fluorescence-Based Assays

  • Possible Cause: this compound may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in your assay.[3]

  • Troubleshooting Steps:

    • Measure Compound's Intrinsic Fluorescence: Run a control experiment with this compound in the assay buffer or medium without cells to measure its intrinsic fluorescence.

    • Subtract Background: If intrinsic fluorescence is detected, subtract this background signal from your experimental readings.

    • Use an Alternative Assay: If the interference is significant, consider using an alternative, non-fluorescence-based assay to measure the same endpoint, such as a luminescence-based or colorimetric assay.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
JNK3 15
JNK1250
JNK2300
p38α1,500
ERK1>10,000
CDK2>10,000

Table 2: Recommended Concentration Ranges for Common Cell Lines

Cell LineRecommended Starting Concentration (µM)Observed Cytotoxicity (at 24h)
SH-SY5Y1 - 5> 20 µM
HeLa5 - 10> 25 µM
Primary Neurons0.5 - 2.5> 10 µM

Experimental Protocols

Protocol 1: In Vitro JNK3 Kinase Assay

  • Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM Na3VO4, and 1 mM DTT.

  • Add recombinant JNK3 enzyme to the reaction buffer.

  • Add the substrate (e.g., GST-c-Jun) to the reaction mixture.

  • Add varying concentrations of this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding an equal volume of 2X Laemmli sample buffer.

  • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Protocol 2: Western Blot Analysis for JNK3 Pathway Inhibition

  • Plate cells at the desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-c-Jun (a downstream target of JNK3) and total c-Jun overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

JNK_Signaling_Pathway Stress Cellular Stress MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis R_Idhp This compound R_Idhp->JNK3

Caption: JNK3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_primary Primary Experiment cluster_secondary Secondary Validation cluster_controls Essential Controls Primary_Assay Cell-based assay with this compound Observe_Phenotype Observe Phenotype Primary_Assay->Observe_Phenotype Vehicle Vehicle Control (DMSO) Negative_Compound Negative Control Compound ((S)-Idhp) Dose_Response Dose-Response Curve Observe_Phenotype->Dose_Response Target_Engagement Target Engagement Assay (e.g., Western Blot for p-c-Jun) Observe_Phenotype->Target_Engagement Cytotoxicity Cytotoxicity Assay Observe_Phenotype->Cytotoxicity

Caption: Workflow for validating experimental results obtained with this compound.

Troubleshooting_Logic Start Unexpected Result Check_Conc Is concentration > 10µM? Start->Check_Conc Check_Precipitate Is there precipitate in media? Check_Conc->Check_Precipitate No Sol_Off_Target Potential Off-Target Effect. Lower concentration. Check_Conc->Sol_Off_Target Yes Check_Assay Is it a fluorescence/luciferase assay? Check_Precipitate->Check_Assay No Sol_Solubility Solubility Issue. Prepare fresh dilutions. Check_Precipitate->Sol_Solubility Yes Sol_Interference Assay Interference. Run compound-only control. Check_Assay->Sol_Interference Yes

Caption: Logical diagram for troubleshooting common issues with this compound.

References

Validation & Comparative

Validating the Biological Activity of (R)-Idhp in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activity of (R)-Idhp, identified as Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), a bioactive metabolite of Salvia miltiorrhiza. The focus is on its role in mitigating cardiomyocyte injury through the modulation of the GAS6/Axl-AMPK signaling pathway. The performance of IDHP is compared with other relevant compounds, supported by experimental data and detailed protocols.

Note: The specific stereoisomer "this compound" was not explicitly detailed in the reviewed literature. This guide assumes the biological activity is consistent with the broadly described IDHP.

Comparative Analysis of Bioactive Compounds

CompoundTarget(s)In Vitro ModelKey Parameter(s)Effective Concentration / IC50Reference(s)
IDHP GAS6/Axl-AMPK Pathway (Activator)LPS-induced HL-1 CardiomyocytesReduction of inflammatory cytokines, ROS levels, and apoptosis; Increased p-AMPK10 µM (optimal concentration)[1]
Bosutinib Axl, Src, Abl (Inhibitor)Cell-free kinase assayInhibition of Src/Abl kinase activityIC50: 1.2 nM (Src), 1 nM (Abl)[2][3]
Metformin AMPK (Activator)Primary Human HepatocytesActivation of AMPK>100 µM[4]
Resveratrol AMPK (Activator)Neuro2a neuroblastoma cellsActivation of AMPK10 µM[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams were generated using Graphviz (DOT language).

GAS6_Axl_AMPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IDHP IDHP GAS6 GAS6 IDHP->GAS6 Restores Axl Axl Receptor GAS6->Axl Activates AMPK AMPK Axl->AMPK Phosphorylates pAMPK p-AMPK AMPK->pAMPK Activation Downstream Downstream Effectors (e.g., Nrf2) pAMPK->Downstream Activates CellularResponse Cardioprotection (↓ Inflammation, ↓ Oxidative Stress, ↓ Apoptosis) Downstream->CellularResponse Leads to LPS LPS Injury Cardiomyocyte Injury LPS->Injury Induces Injury->GAS6 Suppresses

Caption: GAS6/Axl-AMPK Signaling Pathway modulated by IDHP.

In_Vitro_Validation_Workflow cluster_setup Experimental Setup cluster_assays Biological Activity Assays CellCulture HL-1 Cardiomyocyte Culture LPS_treatment Induce Injury with LPS (1 µg/mL) CellCulture->LPS_treatment Compound_treatment Treat with IDHP or Alternative Compounds LPS_treatment->Compound_treatment MTT MTT Assay (Cell Viability) Compound_treatment->MTT Measure ROS ROS Assay (Oxidative Stress) Compound_treatment->ROS Measure WB Western Blot (p-AMPK/AMPK) Compound_treatment->WB Measure NFkB NF-kB Assay (Inflammation) Compound_treatment->NFkB Measure Data_analysis Data Analysis and Comparison MTT->Data_analysis ROS->Data_analysis WB->Data_analysis NFkB->Data_analysis

Caption: Workflow for in vitro validation of IDHP's biological activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment
  • Cell Line: HL-1 cardiomyocytes are a suitable in vitro model for these studies.

  • Culture Conditions: Cells are maintained in Claycomb Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM norepinephrine at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Injury: To mimic septic myocardial injury, HL-1 cells are treated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for 24 hours.[6][7]

  • Compound Treatment: Cells are pre-treated with various concentrations of IDHP or alternative compounds for a specified period (e.g., 2 hours) before the addition of LPS.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed HL-1 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with LPS and the test compounds as described above.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS, a marker of oxidative stress.

  • Procedure:

    • Culture and treat HL-1 cells in a 96-well black plate.

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.

  • Data Analysis: ROS levels are normalized to the control group and expressed as a fold change.

Western Blot for Phosphorylated AMPK (p-AMPK)

This technique is used to detect the activation of AMPK by measuring its phosphorylation status.

  • Procedure:

    • Lyse the treated HL-1 cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with an antibody for total AMPK as a loading control.

  • Data Analysis: The band intensities are quantified using densitometry software, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

NF-κB (p65) Translocation Assay

This assay assesses the activation of the NF-κB inflammatory pathway by observing the translocation of the p65 subunit to the nucleus.

  • Procedure:

    • Grow and treat HL-1 cells on coverslips.

    • After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope.

  • Data Analysis: The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus compared to the cytoplasm. An increase in nuclear fluorescence indicates NF-κB activation.

References

Unraveling the Landscape of Isocitrate Dehydrogenase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on (R)-Idhp

Initial investigation into "this compound," identified as isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, reveals that its known biological activities are not associated with the inhibition of isocitrate dehydrogenase (IDH). Scientific literature primarily documents this compound, a metabolite of the herbal medicine Danshen, for its cardiovascular and neuroprotective properties. Studies indicate it exerts anti-inflammatory, antioxidant, and vasorelaxant effects[1][2]. For instance, it has been shown to protect against septic myocardial injury through the GAS6/Axl-AMPK signaling pathway and alleviate vascular aging via the ROS/ferroptosis pathway[3][4]. There is currently no evidence in the reviewed literature to suggest that this compound functions as an IDH inhibitor.

Given this, the following guide will pivot to a comparative analysis of well-characterized and clinically relevant inhibitors of mutant isocitrate dehydrogenase (mIDH), a critical target in several cancers. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data for known mIDH inhibitors.

Introduction to Mutant IDH Inhibitors

Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are key drivers in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma[5][6]. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG)[7]. The accumulation of D-2-HG disrupts cellular metabolism and epigenetic regulation, promoting tumorigenesis[8]. Small molecule inhibitors that selectively target these mutant IDH enzymes have emerged as a promising therapeutic strategy[9]. This guide provides a comparative overview of prominent mIDH inhibitors, focusing on their performance, mechanism of action, and the experimental protocols used for their evaluation.

Comparative Efficacy of Known mIDH Inhibitors

The performance of mIDH inhibitors is primarily assessed by their potency in inhibiting the mutant enzyme and reducing cellular levels of D-2-HG. The following tables summarize key quantitative data for several prominent mIDH inhibitors.

Table 1: Biochemical Potency of mIDH1 Inhibitors

InhibitorTarget MutantIC₅₀ (nM)Wild-Type IDH1 IC₅₀Selectivity (WT/Mutant)Reference
Ivosidenib (AG-120) IDH1-R132H12~1,400~117x[10]
IDH1-R132C23~61x[10]
Olutasidenib (FT-2102) IDH1-R132H21.2>10,000>470x[11]
IDH1-R132C114>87x[11]
Vorasidenib (AG-881) IDH1-R132H0.04-22--[5]
IDH1-R132C0.04-22[5]
GSK321 IDH1-R132H4.64610x[5]
IDH1-R132C3.8~12x[5]
IDH1-R132G2.9~16x[5]
BAY-1436032 IDH1-R132H---[10]
DS-1001b IDH1-R132H/C81/72--[5]

Note: IC₅₀ values can vary depending on assay conditions. Data is aggregated from multiple sources for comparison.

Table 2: Biochemical Potency of mIDH2 Inhibitors

InhibitorTarget MutantIC₅₀ (nM)Wild-Type IDH2 IC₅₀Selectivity (WT/Mutant)Reference
Enasidenib (AG-221) IDH2-R140Q100>40,000>400x[10]
IDH2-R172K30>1300x[10]
Vorasidenib (AG-881) IDH2-R140Q1.8--[5]
IDH2-R172K2.5[5]

Mechanism of Action and Signaling Pathway

Mutant IDH enzymes catalyze the conversion of α-ketoglutarate to D-2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation. mIDH inhibitors bind to the mutant enzyme, blocking the production of D-2-HG and thereby restoring normal cellular processes. Most clinically advanced mIDH inhibitors are allosteric, binding to the dimer interface of the enzyme[10].

IDH_Pathway cluster_nucleus Nucleus Isocitrate Isocitrate WT_IDH Wild-Type IDH1/2 Isocitrate->WT_IDH NADP+ alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH Mutant IDH1/2 alpha_KG->Mutant_IDH NADPH TET2 TET Family (DNA Demethylases) alpha_KG->TET2 Cofactor JHDM JmjC Domain (Histone Demethylases) alpha_KG->JHDM Cofactor D2HG D-2-Hydroxyglutarate (D-2-HG) D2HG->TET2 Inhibits D2HG->JHDM Inhibits WT_IDH->alpha_KG NADPH Mutant_IDH->D2HG NADP+ Hypermethylation DNA & Histone Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block mIDH_Inhibitor mIDH Inhibitor mIDH_Inhibitor->Mutant_IDH Binds & Inhibits

Caption: Mutant IDH signaling pathway and point of intervention.

Experimental Protocols

Objective comparison of inhibitor performance relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays.

Biochemical Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified mIDH protein.

Principle: The conversion of α-KG to D-2-HG by mIDH consumes NADPH. The rate of NADPH depletion is monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reagents: Purified recombinant mIDH1 or mIDH2 enzyme, α-ketoglutarate (substrate), NADPH (cofactor), assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 0.5 mM TCEP, 5 mM MgCl₂), test compounds dissolved in DMSO.

  • Procedure: a. In a 96-well plate, add assay buffer, mIDH enzyme, and varying concentrations of the test inhibitor. Incubate for 15 minutes at room temperature. b. Initiate the reaction by adding a mixture of α-KG and NADPH. c. Immediately measure the absorbance at 340 nm every 30 seconds for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[10][12].

Cellular D-2-HG Measurement Assay

This assay quantifies the level of the oncometabolite D-2-HG in cells treated with an inhibitor.

Principle: D-2-HG is extracted from cultured cells and measured using liquid chromatography-mass spectrometry (LC-MS) or a colorimetric/fluorometric enzymatic assay[13].

Protocol (LC-MS based):

  • Cell Culture: Plate cells harboring an IDH mutation (e.g., HT1080 for IDH1-R132C) and treat with a dose range of the inhibitor for 48-72 hours.

  • Metabolite Extraction: a. Aspirate the media and wash the cells with ice-cold saline. b. Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) and scrape the cells. c. Centrifuge to pellet debris and collect the supernatant containing metabolites[14].

  • LC-MS Analysis: a. Analyze the extracts using a liquid chromatography system coupled to a triple-quadrupole mass spectrometer. b. Use a chiral column to separate D-2-HG from its enantiomer, L-2-HG. c. Quantify D-2-HG levels by comparing to a standard curve generated with known concentrations of D-2-HG[14].

  • Data Analysis: Normalize D-2-HG levels to cell number or total protein content. Plot the percentage reduction in D-2-HG against inhibitor concentration to calculate the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor with the mIDH protein within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble (non-denatured) target protein remaining[15][16].

Protocol:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle (DMSO) for a defined period.

  • Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Fractionation: Centrifuge the heated lysates to separate the precipitated (denatured) proteins from the soluble fraction.

  • Detection: Analyze the soluble fraction by Western blot using an antibody specific for the target protein (e.g., IDH1).

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement[17][18].

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models b1 Purified mIDH Enzyme b2 Add Inhibitor + Substrate/Cofactor b1->b2 b3 Measure NADPH Depletion (A340nm) b2->b3 b4 Calculate IC₅₀ b3->b4 d1 Xenograft Model with mIDH Tumor b4->d1 Lead Compound Selection c1 mIDH Cancer Cell Line c2 Treat with Inhibitor c1->c2 c3 Measure Cellular D-2-HG (LC-MS) c2->c3 c5 Verify Target Engagement (CETSA) c2->c5 c4 Calculate EC₅₀ c3->c4 c4->d1 Lead Compound Selection d2 Treat with Inhibitor d1->d2 d3 Monitor Tumor Growth & Pharmacodynamics d2->d3

Caption: General workflow for preclinical evaluation of mIDH inhibitors.

Conclusion

The development of selective inhibitors against mutant IDH enzymes represents a significant advancement in targeted cancer therapy. While the initially queried compound, this compound, is not an IDH inhibitor, a robust pipeline of potent and selective inhibitors has been developed and clinically validated. Inhibitors such as Ivosidenib, Olutasidenib, and Enasidenib have demonstrated clinical benefit, and next-generation inhibitors like Vorasidenib show promise, particularly in brain cancers due to improved blood-brain barrier penetration[19]. The continued comparative analysis of these inhibitors using standardized biochemical and cellular assays is crucial for understanding their unique molecular features and optimizing their clinical application[11][20][21]. This guide provides a framework for such comparisons, offering structured data and detailed methodologies to aid researchers in the field of targeted drug development.

References

Confirming Target Engagement of (R)-Idhp in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to confirm the target engagement of (R)-Idhp, the (R)-isomer of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, in living cells. This compound, a metabolite of Danshen Dripping Pills, has demonstrated potential therapeutic effects in cardiovascular conditions.[1][2] Recent studies indicate that its mechanism of action involves the regulation of the GAS6/Axl-AMPK signaling pathway.[2][3] Validating the direct interaction of this compound with its cellular targets is crucial for advancing its development as a therapeutic agent.

Key Cellular Target Engagement Assays

Several methods can be employed to confirm that a compound like this compound is engaging its intended target within a cellular context. The choice of assay depends on the nature of the target protein and the specific information required, such as binding affinity, cellular permeability, and downstream functional consequences. Below is a comparison of key methodologies.

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein. The amount of soluble protein remaining after heat shock is quantified.Label-free, applicable to native proteins, provides evidence of direct physical interaction in a physiological context.Not suitable for all proteins, can be low-throughput depending on the detection method.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) is used to measure compound binding to a NanoLuc® luciferase-tagged target protein in live cells.High-throughput, quantitative measurement of intracellular binding affinity, real-time kinetics.Requires genetic modification of the target protein, potential for steric hindrance from the tag.
In-Cell Western™ Assay An antibody-based method to quantify the levels of a target protein or its post-translational modifications in fixed and permeabilized cells.High-throughput, can measure changes in protein levels or phosphorylation state as a downstream marker of target engagement.Indirect measure of target binding, requires specific and validated antibodies.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently tagged target protein. Ligand binding can alter the diffusion rate of the protein.Provides information on target dynamics and localization in live cells.Requires expression of a fluorescently tagged protein, can be technically challenging.

Featured Assay: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is a powerful technique to validate the interaction of this compound with its target proteins, such as those in the GAS6/Axl-AMPK signaling pathway, within intact cells.[4] The principle relies on the fact that the binding of a ligand, in this case this compound, can stabilize its target protein, leading to a higher melting temperature.

Experimental Workflow for CETSA

The following diagram illustrates the typical workflow for a CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Quantification A 1. Treat cells with This compound or vehicle B 2. Heat cells at a range of temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Collect supernatant D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA) E->F

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA

1. Cell Culture and Treatment:

  • Plate cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined amount of time.

2. Thermal Challenge:

  • After treatment, wash the cells with PBS.

  • Resuspend the cells in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Protein Separation:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

4. Protein Quantification:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the soluble fraction.

  • Analyze the amount of the target protein (e.g., Axl or AMPK) in the soluble fraction by Western blotting or other quantitative protein detection methods.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway: this compound and the GAS6/Axl-AMPK Axis

This compound has been shown to exert its protective effects in vascular cells by modulating the GAS6/Axl-AMPK signaling pathway.[2][3] The following diagram illustrates the proposed mechanism of action.

GAS6_Axl_AMPK_Pathway R_Idhp This compound GAS6 GAS6 R_Idhp->GAS6 promotes Axl Axl Receptor GAS6->Axl activates PI3K PI3K Axl->PI3K activates Akt Akt PI3K->Akt activates AMPK AMPK Akt->AMPK activates eNOS eNOS AMPK->eNOS activates NO Nitric Oxide eNOS->NO produces Vascular_Protection Vascular Protection (Anti-inflammatory, Anti-oxidant) NO->Vascular_Protection

Proposed signaling pathway of this compound via the GAS6/Axl-AMPK axis.

By confirming the direct engagement of this compound with key proteins in this pathway, researchers can solidify the understanding of its mechanism of action and accelerate its translation into clinical applications. The comparative methodologies presented in this guide offer a robust toolkit for the comprehensive evaluation of this compound's cellular activity.

References

Ensuring Reproducibility in (R)-Idhp/(R)-2-Hydroxyglutarate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) and their production of the oncometabolite (R)-2-hydroxyglutarate ((R)-2HG, also referred to as (R)-Idhp) has opened new avenues in cancer research and therapy. The reproducibility of experiments involving this metabolite is paramount for advancing our understanding and developing effective therapeutics. This guide provides a comparative overview of key experimental considerations, detailed protocols, and performance data for relevant inhibitors to support robust and reproducible research in this field.

Comparative Performance of Mutant IDH Inhibitors

The primary alternatives to studying the direct effects of (R)-2HG involve the use of small molecule inhibitors that target the mutant IDH1 and IDH2 enzymes, thereby reducing the production of (R)-2HG. The selection of an appropriate inhibitor is critical and depends on the specific mutant enzyme being studied. The following tables summarize the half-maximal inhibitory concentrations (IC50) of commonly used inhibitors against various IDH mutants.

Table 1: Comparative IC50 Values of Mutant IDH1 Inhibitors

InhibitorTarget MutantIC50 (nM)Assay Type
Ivosidenib (AG-120)IDH1 R132H< 20Biochemical
IDH1 R132C< 20Biochemical
IDH1 R132G< 20Biochemical
IDH1 R132L< 20Biochemical
IDH1 R132S< 20Biochemical
Olutasidenib (FT-2102)IDH1 R132H21.2Biochemical
IDH1 R132C114Biochemical
AGI-5198 (IDH-C35)IDH1 R132H70Biochemical
IDH1 R132C160Biochemical
Mutant IDH1-IN-1IDH1 R132H< 100Biochemical
IDH889Mutant IDH1-Brain penetrant

Data compiled from multiple sources.[1][2][3] IC50 values can vary based on assay conditions.

Table 2: Comparative IC50 Values of Mutant IDH2 Inhibitors

InhibitorTarget MutantIC50 (nM)Assay Type
Enasidenib (AG-221)IDH2 R140Q-Clinical Efficacy
IDH2 R172K-Clinical Efficacy
AGI-6780IDH2 R140Q-Cellular
IDH2R140Q-IN-2IDH2 R140Q10Cellular

Data compiled from multiple sources.[1][4][5] Specific IC50 values for Enasidenib from biochemical assays are less consistently reported in the public domain compared to its clinical efficacy data.

Table 3: Comparative IC50 Values of Dual IDH1/IDH2 Inhibitors

InhibitorTarget MutantIC50 (nM)Assay Type
Vorasidenib (AG-881)IDH1/2 Mutants-Clinical Efficacy
IDH1/2-IN-1 (Compound 6b)IDH1 R132H220Biochemical
IDH2 R140Q1600Biochemical
AGI-026mIDH1/2-Preclinical

Data compiled from multiple sources.[1]

Signaling Pathways and Experimental Workflows

To ensure the reproducibility of experiments, a clear understanding of the underlying biological pathways and a standardized experimental workflow are essential.

(R)-2HG Production and Mechanism of Action

Mutant IDH1 and IDH2 enzymes gain a new function: the NADPH-dependent reduction of α-ketoglutarate (α-KG) to (R)-2HG.[3] This oncometabolite is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases.[6][7] This inhibition leads to widespread epigenetic changes by affecting enzymes such as the TET family of DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases.[8][9]

R_2HG_Production_and_Action cluster_TCA TCA Cycle cluster_Neomorphic Neomorphic Reaction cluster_Epigenetic Epigenetic Dysregulation Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG  WT IDH1/2  NADP+ -> NADPH mutant_IDH Mutant IDH1/2 aKG->mutant_IDH R_2HG (R)-2-Hydroxyglutarate ((R)-2HG) mutant_IDH->R_2HG  NADPH -> NADP+ Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JmjC) R_2HG->Dioxygenases Competitive Inhibition Histone_DNA_Hypermethylation Histone & DNA Hypermethylation Dioxygenases->Histone_DNA_Hypermethylation Altered_Gene_Expression Altered Gene Expression Histone_DNA_Hypermethylation->Altered_Gene_Expression Block_Differentiation Block in Cell Differentiation Altered_Gene_Expression->Block_Differentiation

Caption: Production of (R)-2HG by mutant IDH and its inhibitory effect on dioxygenases.

General Experimental Workflow for Studying (R)-2HG

A typical workflow for investigating the effects of (R)-2HG involves cell culture, treatment with (R)-2HG or inhibitors, sample collection, and downstream analysis. Adherence to a consistent workflow is crucial for reproducibility.

experimental_workflow cluster_analysis Downstream Analysis start Start: IDH-mutant or WT cell line culture treatment Treatment: - Octyl-(R)-2HG - IDH1/2 Inhibitor - Vehicle Control start->treatment incubation Incubation (Time course) treatment->incubation harvesting Cell/Tissue Harvesting & Sample Preparation incubation->harvesting quantification (R)-2HG Quantification (LC-MS/MS or Enzymatic Assay) harvesting->quantification epigenetic Epigenetic Analysis (5hmC dot blot, ChIP-seq) harvesting->epigenetic phenotypic Phenotypic Assays (Differentiation, Proliferation) harvesting->phenotypic transcriptomic Transcriptomic Analysis (RNA-seq) harvesting->transcriptomic end Data Analysis & Interpretation quantification->end epigenetic->end phenotypic->end transcriptomic->end

Caption: A standardized workflow for investigating the cellular effects of (R)-2HG.

Detailed Experimental Protocols

Reproducibility is contingent on meticulous and well-documented protocols. Below are methodologies for key experiments involving (R)-2HG.

Protocol 1: Quantification of (R)-2HG using LC-MS/MS

This method allows for the sensitive and specific quantification of (R)- and (S)-2HG enantiomers.

1. Sample Preparation (from cell culture): a. Aspirate culture medium and wash 1x10^6 cells with ice-cold PBS. b. Add 1 ml of ice-cold 80% methanol. c. Scrape cells and transfer the cell suspension to a microcentrifuge tube. d. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant (metabolite extract) to a new tube and dry using a vacuum concentrator. g. Reconstitute the dried pellet in a suitable volume of LC-MS grade water for analysis.[10]

2. LC-MS/MS Analysis: a. Chromatographic Separation: Use a chiral chromatography column (e.g., CHIROBIOTIC R) to separate the D and L enantiomers. b. Mobile Phase: A common mobile phase consists of a gradient of ammonium acetate or formate in water and acetonitrile. c. Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion mode. d. MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for 2HG and a stable-isotope labeled internal standard.

Protocol 2: Colorimetric/Fluorometric Enzymatic Assay for D-2HG

This high-throughput method is suitable for measuring D-2HG levels in cell and tissue lysates. Several commercial kits are available.[11]

1. Sample Preparation: a. Homogenize 1-10x10^6 cells or 10-20 mg of tissue in the provided assay buffer. b. Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material. c. Collect the supernatant for the assay. For serum or plasma, deproteinization may be required.

2. Assay Procedure: a. Prepare a standard curve using the provided D-2HG standard. b. Add samples and standards to a 96-well plate. c. Prepare a reaction mix containing D-2HG dehydrogenase, NAD+, and a probe (e.g., resazurin).[11] d. Add the reaction mix to all wells. e. Incubate the plate for 30-60 minutes at 37°C, protected from light. f. Measure the absorbance (e.g., 450 nm for colorimetric) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric).[11]

3. Calculation: a. Subtract the background reading from all sample and standard readings. b. Plot the standard curve and determine the concentration of D-2HG in the samples.

Protocol 3: Cellular Differentiation Assay

(R)-2HG is known to block the differentiation of various cell types, such as hematopoietic progenitors and preadipocytes.[12]

1. Cell Culture and Treatment: a. Culture cells (e.g., TF-1 leukemia cells, 3T3-L1 preadipocytes) in their respective growth media. b. To induce differentiation, switch to the appropriate differentiation medium. c. Concurrently, treat cells with a vehicle control, a cell-permeable form of (R)-2HG (e.g., octyl-(R)-2HG), or an IDH1/2 inhibitor.[12]

2. Assessment of Differentiation: a. For Hematopoietic Cells: After a set period (e.g., 7-14 days), assess differentiation by morphology (e.g., Wright-Giemsa staining) or flow cytometry using cell surface markers (e.g., CD11b, CD14). b. For Adipocytes: After differentiation (e.g., 8-10 days), assess lipid accumulation by staining with Oil Red O and quantify by extracting the dye and measuring its absorbance.

By standardizing these protocols and understanding the comparative performance of available tools, researchers can significantly enhance the reproducibility and reliability of their findings in the dynamic field of oncometabolite research.

References

A Comparative Analysis of (R)-Idhp and Standard Therapies for Sepsis-Induced Myocardial Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel therapeutic candidate (R)-Idhp—identified as Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, a bioactive metabolite of Salvia miltiorrhiza—and the current standard treatments for sepsis-induced myocardial injury. The information presented is based on preclinical data for this compound and established clinical practices for standard therapies.

Executive Summary

Sepsis-induced myocardial injury is a critical complication of sepsis with high mortality. Current standard treatments are primarily supportive, focusing on hemodynamic stabilization and infection control, but are hampered by significant limitations. Preclinical evidence suggests that this compound may offer a targeted therapeutic approach by mitigating myocardial damage through a distinct signaling pathway. This document outlines the available efficacy data, mechanisms of action, and experimental protocols to facilitate a comprehensive comparison.

Data Presentation: Efficacy Comparison

Direct comparative clinical trial data between this compound and standard sepsis treatments is not yet available. The following table summarizes the preclinical efficacy of this compound and the established clinical outcomes of standard therapies for sepsis-induced myocardial injury.

Treatment ModalityEfficacy MetricSupporting Data
This compound (preclinical) Survival Rate A 60 mg/kg dose significantly increased the 72-hour survival rate of septic mice to approximately 75%.[1]
Cardiac Function Improved cardiac function parameters in septic mice.[1]
Biomarkers Showed improvements in sepsis score and blood biochemistry parameters.[1]
Cellular Effects Inhibited myocardial oxidative stress, inflammatory response, apoptosis, and mitochondrial dysfunction in septic mice.[1]
Standard Treatments (clinical)
Fluid ResuscitationHemodynamic Stability Aims to restore tissue perfusion.
Vasopressors (e.g., Norepinephrine)Blood Pressure Employed to increase mean arterial pressure.[2][3]
Limitations Can increase cardiac afterload and cause arrhythmias.[2][3]
Inotropes (e.g., Dobutamine)Cardiac Output Improves cardiac function parameters in septic shock.[2][3]
Limitations Does not alter organ damage in the late stages of sepsis; optimal timing and dosage are challenging to control.[2][3]
Broad-Spectrum AntibioticsInfection Control Crucial for addressing the underlying infection.[2][3]

Mechanism of Action

This compound exerts its protective effects in septic myocardial injury by modulating the GAS6/Axl-AMPK signaling pathway .[1] Treatment with this compound has been shown to reverse the downregulation of GAS6, Axl, and p-AMPK/AMPK expression induced by sepsis.[1] This pathway is crucial for cell survival, inflammation, and energy homeostasis.

Standard treatments for sepsis-induced myocardial injury do not target a single, specific pathway. Instead, they provide broad physiological support:

  • Fluid resuscitation aims to increase intravascular volume.

  • Vasopressors act on adrenergic receptors to constrict blood vessels and raise blood pressure.

  • Inotropes increase myocardial contractility.

  • Antibiotics target the causative pathogens.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

IDHP_Signaling_Pathway cluster_sepsis Sepsis cluster_idhp This compound Intervention cluster_pathway GAS6/Axl-AMPK Signaling Pathway cluster_outcomes Cellular Outcomes Sepsis Sepsis GAS6 GAS6 Sepsis->GAS6 Downregulates Oxidative_Stress Myocardial Oxidative Stress Sepsis->Oxidative_Stress Inflammation Inflammatory Response Sepsis->Inflammation Apoptosis Apoptosis Sepsis->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Sepsis->Mitochondrial_Dysfunction IDHP This compound IDHP->GAS6 Upregulates Axl Axl GAS6->Axl Activates AMPK AMPK Activation Axl->AMPK Leads to AMPK->Oxidative_Stress Inhibits AMPK->Inflammation Inhibits AMPK->Apoptosis Inhibits AMPK->Mitochondrial_Dysfunction Inhibits Cell_Survival Improved Myocardial Cell Survival AMPK->Cell_Survival

Caption: this compound signaling pathway in sepsis-induced myocardial injury.

Preclinical_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment CLP Cecal Ligation and Puncture (CLP) in Mice to Induce Sepsis Sepsis_Vehicle Sepsis + Vehicle Group CLP->Sepsis_Vehicle Sepsis_IDHP Sepsis + this compound Group CLP->Sepsis_IDHP Control Control Group (Sham Operation) Survival Survival Rate Monitoring Control->Survival Sepsis_Vehicle->Survival Cardiac_Function Echocardiography for Cardiac Function Sepsis_Vehicle->Cardiac_Function Biomarkers Blood Biochemistry and Sepsis Score Sepsis_Vehicle->Biomarkers Histology Myocardial Tissue Histopathology Sepsis_Vehicle->Histology Molecular Western Blot for Signaling Pathway Proteins Sepsis_Vehicle->Molecular Sepsis_IDHP->Survival Sepsis_IDHP->Cardiac_Function Sepsis_IDHP->Biomarkers Sepsis_IDHP->Histology Sepsis_IDHP->Molecular

References

A Comparative Guide to the Structure-Activity Relationship of (R)-IdhP Analogs: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known biological activities of (R)-isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate ((R)-IdhP) and explores the prospective structure-activity relationships (SAR) of its analogs based on current knowledge of similar vasorelaxant compounds. Due to a lack of publicly available research on the SAR of a series of this compound analogs, this document focuses on the parent compound and provides a framework for the design and evaluation of novel derivatives.

This compound is a metabolite of Salvia miltiorrhiza, a widely used herb in traditional medicine for the treatment of cardiovascular diseases. Research has demonstrated the vasorelaxant properties of this compound, suggesting its potential as a therapeutic agent. This guide delves into its mechanism of action and provides detailed experimental protocols for researchers interested in synthesizing and evaluating new analogs.

Biological Activity of this compound

This compound has been shown to exhibit significant vasorelaxant effects. Studies on isolated rat mesenteric arteries have demonstrated that it induces concentration-dependent relaxation.[1][2] This effect is attributed to its ability to inhibit Ca²⁺ influx through both voltage-dependent and receptor-operated calcium channels in vascular smooth muscle cells.[1][2][3] Additionally, this compound can inhibit the release of Ca²⁺ from intracellular stores.[1][2]

Comparative Data of Vasorelaxant Activity

As no SAR studies on a series of this compound analogs are available, this section presents data on related catechol-containing vasorelaxants to infer potential SAR for this compound derivatives. The following table summarizes the vasorelaxant activity of various flavonoids, highlighting the importance of the catechol moiety and other structural features.

CompoundModalityIC50 / EC50 (µM)Emax (%)Key Structural Features
This compound (hypothetical analogs) Vasorelaxation - - Catechol, α-hydroxy acid, isopropyl ester
3',4'-DihydroxyflavonolVasorelaxationPotent-Catechol group, C3-OH group
7,4'-DihydroxyflavonolVasorelaxationPotent-Resorcinol and phenol groups, C3-OH group
3',4'-DihydroxyflavoneVasorelaxationLess Potent-Catechol group, lacks C3-OH group
QuercetinVasorelaxation-PotentCatechol group, multiple hydroxyl groups
2-(2-diethylamino)ethoxychalcone 10aVasorelaxation7.693.1Chalcone scaffold, diethylaminoethyl group
2-(2-diethylamino)ethoxychalcone 10bVasorelaxation13.7-Chalcone scaffold, diethylaminoethyl group

Data for flavonoids and chalcones are included for comparative purposes to guide the design of future this compound analogs.[4][5]

Prospective Structure-Activity Relationship of this compound Analogs

Based on SAR studies of other catechol-containing vasorelaxants and phenylpropanoids, the following hypotheses can be made for the design of this compound analogs:

  • The Catechol Moiety: The 3,4-dihydroxy-phenyl (catechol) group is likely crucial for activity. Bioisosteric replacement of the catechol group with other functionalities could be explored to improve metabolic stability and pharmacokinetic properties.[6][7] However, modifications that reduce the electron density of the aromatic ring may be unfavorable for activity.

  • The α-Hydroxy Acid Moiety: The α-hydroxy group may contribute to the compound's binding to its target. Esterification or amidation of the carboxylic acid could modulate lipophilicity and cell permeability.

  • The Isopropyl Ester: The isopropyl group influences the compound's lipophilicity and may affect its absorption and distribution. Varying the ester alkyl chain length could be a strategy to optimize these properties.

  • Side Chain Modifications: The length and flexibility of the propanoate side chain could be altered to explore the optimal conformation for biological activity.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route for isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate has been described.[8] This typically involves the reaction of 3,4-dihydroxybenzaldehyde with an appropriate glycine equivalent, followed by reduction and esterification. Analogs can be synthesized by using substituted benzaldehydes or by modifying the subsequent intermediates.

In Vitro Vasorelaxation Assay using Rat Aortic Rings

This protocol is a standard method for assessing the vasorelaxant effects of compounds.[9][10][11][12]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Phenylephrine (PE) or KCl for pre-contraction

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Organ bath system with isometric force transducers

Procedure:

  • Aortic Ring Preparation: Euthanize the rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) until a stable plateau is reached.

  • Cumulative Concentration-Response Curve: Add the this compound analog in a cumulative manner to the organ bath, allowing the response to stabilize at each concentration.

  • Data Analysis: Record the relaxation responses as a percentage of the pre-contraction tension. Calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) values.

GAS6/Axl-AMPK Signaling Pathway Analysis

The cardioprotective effects of this compound have been linked to the activation of the GAS6/Axl-AMPK signaling pathway.[13]

Cell Culture and Treatment:

  • Use a suitable cardiomyocyte cell line (e.g., H9c2).

  • Induce cellular injury (e.g., with lipopolysaccharide, LPS) to mimic pathological conditions.

  • Treat the cells with this compound or its analogs at various concentrations.

Western Blotting:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of GAS6, Axl, and AMPK.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Quantify the band intensities to determine the level of protein phosphorylation.

Immunofluorescence:

  • Grow cells on coverslips and treat as described above.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against GAS6, Axl, or p-AMPK.

  • Use fluorescently labeled secondary antibodies for detection.

  • Visualize the protein localization and expression using a fluorescence microscope.

Visualizations

Signaling Pathway of this compound

G LPS LPS Cardiomyocyte_Injury Cardiomyocyte Injury (Inflammation, Oxidative Stress, Apoptosis) LPS->Cardiomyocyte_Injury induces IDHP This compound GAS6 GAS6 IDHP->GAS6 activates Axl Axl GAS6->Axl binds to AMPK AMPK Axl->AMPK activates pAMPK p-AMPK AMPK->pAMPK phosphorylates pAMPK->Cardiomyocyte_Injury inhibits

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Workflow for Vasorelaxation Assay

G Start Start Dissection Aorta Dissection and Ring Preparation Start->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Precontraction Pre-contraction (PE or KCl) Equilibration->Precontraction Treatment Cumulative Addition of this compound Analog Precontraction->Treatment Data_Acquisition Data Acquisition (Tension Recording) Treatment->Data_Acquisition Analysis Data Analysis (EC50, Emax) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for the rat aortic ring vasorelaxation assay.

References

Validating Analytical Methods for Quantifying (R)-2-Hydroxyglutarate in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (R)-2-hydroxyglutarate ((R)-2HG), also known as D-2-hydroxyglutarate (D-2HG), in biological samples is critical. This oncometabolite, produced by mutant isocitrate dehydrogenase (IDH) enzymes, has emerged as a significant biomarker in various cancers, including glioma and acute myeloid leukemia.[1][2][3] This guide provides a comparative overview of validated analytical methods for (R)-2HG quantification, with a focus on providing the necessary data and protocols to make informed decisions for your research needs.

The primary challenge in quantifying (R)-2HG lies in its separation from its enantiomer, (S)-2-hydroxyglutarate ((S)-2HG or L-2HG), which is naturally present in cells.[1][2] Therefore, analytical methods must be highly specific and sensitive to distinguish between these two isomers. The most common and robust methods employed for this purpose are mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with chiral separation strategies. Enzymatic assays offer an alternative approach, particularly for high-throughput screening.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance of different methods for (R)-2HG quantification.

MethodTechniqueLinearity RangeLimit of Quantification (LOQ)Precision (Intra-day CV%)Precision (Inter-day CV%)Key AdvantagesKey Disadvantages
LC-MS/MS with Chiral Derivatization Liquid Chromatography-Tandem Mass Spectrometry with diacetyl-L-tartaric anhydride (DATAN) derivatization0.8 - 104 nmol/mL[4]0.34 µM[5]≤ 8.0%[4]≤ 6.3%[4]High sensitivity and specificity, no need for a chiral column.[5]Derivatization step adds to sample preparation time.
GC-MS/MS with Chiral Chromatography Gas Chromatography-Tandem Mass Spectrometry with a chiral columnNot explicitly stated, but method is shown to be effective for clinical use.[1]Comparable to other methods.[5]<15% (estimated from similar methods)<15% (estimated from similar methods)Excellent separation of enantiomers.[1]Requires derivatization for GC analysis, potentially longer run times.
Enzymatic Assay Spectrophotometric or fluorometric detectionDependent on specific kit and enzyme kinetics.Generally higher than MS methods.<10% (typical for enzymatic assays)<15% (typical for enzymatic assays)High throughput, lower instrument cost.[6][7]Potential for interference from other molecules, may not distinguish enantiomers without specific enzymes.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS with chiral derivatization.

Sample Preparation from Biological Tissues
  • Tissue Homogenization :

    • Weigh approximately 30 mg of frozen tissue.[8]

    • Add 10 volumes of ice-cold 0.1 M perchloric acid.[9]

    • Homogenize the sample immediately using a probe sonicator or bead beater.[8][9]

    • Keep the sample on ice throughout the process to minimize degradation.

  • Protein Precipitation and Extraction :

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[9]

    • Collect the supernatant, which contains the metabolites.

    • Neutralize the supernatant by adding a small volume of 3.5 M K2CO3 to a pH of 7.0.[9]

    • Incubate on ice for 10-15 minutes to precipitate potassium perchlorate.

    • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Filtration :

    • Filter the final supernatant through a 0.45 µM PVDF microcentrifuge filter to remove any remaining particulate matter.[9]

    • The sample is now ready for derivatization and LC-MS/MS analysis.

Sample Preparation from Blood Plasma
  • Plasma Collection :

    • Collect whole blood in EDTA-coated tubes.

    • Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma from blood cells.[9]

  • Protein Precipitation :

    • To 100 µL of plasma, add 400 µL of a cold solvent mixture, such as methanol containing an internal standard.

    • Vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Supernatant Collection :

    • Carefully transfer the supernatant to a new tube for derivatization or direct injection if a suitable chromatographic method is used.

LC-MS/MS with Chiral Derivatization Protocol

This protocol is based on the use of (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) for the chiral derivatization of 2-hydroxyglutarate enantiomers.[4][5]

  • Derivatization :

    • Evaporate a portion of the prepared sample extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of DATAN in a suitable solvent (e.g., acetone with a catalyst like pyridine).

    • Incubate the reaction mixture at a specific temperature and time to allow for the formation of diastereomers.

    • Stop the reaction by adding a quenching solution.

  • LC Separation :

    • LC System : Agilent 1290 Infinity II LC or equivalent.[5]

    • Column : A standard C18 column can be used for the separation of the diastereomers.[5]

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : Typically 0.3-0.5 mL/min.

    • Injection Volume : 5-10 µL.

  • MS/MS Detection :

    • Mass Spectrometer : Agilent 6490 triple quadrupole LC/MS or equivalent.[5]

    • Ionization Mode : Electrospray Ionization (ESI) in negative or positive mode, depending on the derivatization agent and analyte.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions for the derivatized (R)-2HG and (S)-2HG should be optimized.

  • Quantification :

    • A calibration curve is generated using standards of known concentrations of (R)-2HG and (S)-2HG that have undergone the same sample preparation and derivatization process.[5]

    • The concentration of (R)-2HG in the biological samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway

The following diagram illustrates the metabolic pathway leading to the production of (R)-2HG from α-ketoglutarate (α-KG) by mutant IDH1/2 enzymes. This neomorphic activity is a hallmark of certain cancers.[3]

cluster_tca TCA Cycle cluster_cytosol Cytosol/Mitochondria Isocitrate Isocitrate IDH_wt Wild-type IDH1/2 Isocitrate->IDH_wt NADP+ -> NADPH aKG α-Ketoglutarate IDH_mut Mutant IDH1/2 aKG->IDH_mut NADPH -> NADP+ IDH_wt->aKG Oxidative Decarboxylation R_2HG (R)-2-Hydroxyglutarate (Oncometabolite) IDH_mut->R_2HG Neomorphic Activity

Caption: Production of (R)-2HG by mutant IDH enzymes.

Experimental Workflow

This diagram outlines the key steps in a typical LC-MS/MS-based workflow for the quantification of (R)-2HG in biological samples.

SampleCollection 1. Sample Collection (Tissue or Plasma) SamplePrep 2. Sample Preparation (Homogenization, Protein Precipitation) SampleCollection->SamplePrep Derivatization 3. Chiral Derivatization (e.g., with DATAN) SamplePrep->Derivatization LCMS 4. LC-MS/MS Analysis (Separation and Detection) Derivatization->LCMS DataAnalysis 5. Data Analysis (Quantification against Calibration Curve) LCMS->DataAnalysis Result Result: Concentration of (R)-Idhp DataAnalysis->Result

Caption: Workflow for (R)-2HG quantification by LC-MS/MS.

References

Independent Verification of (R)-Idhp Data: A Comparative Guide to Dual-Function Anti-Platelet and Pro-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of published data on (R)-Idhp (isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate), a compound with purported dual anti-platelet and pro-angiogenic activities. Due to the current lack of extensive, independently verified data on this compound in peer-reviewed literature, this document focuses on established therapeutic agents that exhibit a similar dual-action profile: Cilostazol, Dipyridamole, and Ticagrelor. These compounds serve as a benchmark for comparison and provide a basis for the experimental validation of novel agents like this compound.

The information for this compound presented herein is primarily derived from patent literature and awaits independent verification.

Comparative Analysis of Biological Activity

The following tables summarize the known biological activities of this compound and its established alternatives. This quantitative data, sourced from publicly available studies, allows for a direct comparison of their efficacy in key in vitro assays.

Table 1: Comparative Pro-Angiogenic Activity

CompoundAssay TypeCell LineConcentrationObserved EffectCitation
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cilostazol Tube FormationHUVEC10 µMSignificant increase in tube formation[1]
Cell Proliferation (CCK-8)HUVEC1-10 µMIncreased cell viability
Cell Migration (Scratch Assay)HUVEC10 µMEnhanced migration[2]
Dipyridamole Tube FormationHUVEC10 µMIncreased tube formation
Cell ProliferationEndothelial Cells1-10 µMIncreased cell proliferation[3]
Cell MigrationEndothelial Cells10 µMPromoted cell migration[3]
Ticagrelor Tube FormationECFCs, HUVECs0.4 - 4.0 µMDose-dependent increase in capillary-like tube formation[4]
Spheroid SproutingECFCs4.0 µMSignificant increase in spheroid sprout formation[4]

Table 2: Comparative Anti-Platelet Activity

CompoundAssay TypeAgonistConcentrationObserved EffectCitation
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cilostazol Platelet AggregationADP100 µMInhibition of platelet aggregation
Dipyridamole Platelet AggregationADP100 µMInhibition of platelet aggregation[5][6]
Ticagrelor Platelet AggregationADP180 mg (in vivo)Potent inhibition of platelet aggregation[7]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of experimental data. Below are standardized protocols for the key assays referenced in this guide.

Endothelial Cell Proliferation Assay (CCK-8)

This assay assesses the effect of a compound on the proliferation and viability of endothelial cells.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. The plate is incubated for 24 hours (37°C, 5% CO2).

  • Compound Addition: The test compound (this compound or alternatives) is added to the wells at various concentrations.

  • Incubation: The plate is incubated for an appropriate period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plate is incubated for 1-4 hours.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated relative to a vehicle-treated control.

Endothelial Cell Migration Assay (Scratch Assay)

This method evaluates the effect of a compound on the migration of endothelial cells, a key process in angiogenesis.

  • Cell Seeding: HUVECs are seeded in a 24-well plate and grown to confluence.

  • Scratch Formation: A sterile pipette tip is used to create a uniform scratch across the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound is added.

  • Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours) using a phase-contrast microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point.

In Vitro Angiogenesis Assay (Matrigel Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well in the presence of the test compound.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

  • Imaging and Analysis: The formation of networks of tubes is observed and photographed under a microscope. The degree of tube formation can be quantified by measuring parameters such as the total tube length and the number of branch points.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the pro-angiogenic effects of the comparator compounds and the general workflows for the experimental protocols.

Angiogenesis_Signaling_Pathways cluster_Cilostazol Cilostazol Pathway cluster_Dipyridamole Dipyridamole Pathway cluster_Ticagrelor Ticagrelor Pathway Cilostazol Cilostazol cAMP_C ↑ cAMP Cilostazol->cAMP_C PI3K_Akt_C PI3K/Akt Cilostazol->PI3K_Akt_C SDF1 SDF-1/CXCR4 Cilostazol->SDF1 VEGF_C ↑ VEGF Cilostazol->VEGF_C PKA_C PKA cAMP_C->PKA_C eNOS_C eNOS PKA_C->eNOS_C PI3K_Akt_C->eNOS_C NO_C ↑ NO eNOS_C->NO_C Angiogenesis_C Angiogenesis NO_C->Angiogenesis_C SDF1->Angiogenesis_C VEGF_C->Angiogenesis_C Dipyridamole Dipyridamole Adenosine_D ↑ Extracellular Adenosine Dipyridamole->Adenosine_D cAMP_D ↑ cAMP Dipyridamole->cAMP_D PKA_D PKA cAMP_D->PKA_D eNOS_D eNOS PKA_D->eNOS_D NO_D ↑ NO eNOS_D->NO_D Angiogenesis_D Angiogenesis NO_D->Angiogenesis_D Ticagrelor Ticagrelor Adenosine_T ↑ Extracellular Adenosine Ticagrelor->Adenosine_T A2A_A2B A2A/A2B Receptors Adenosine_T->A2A_A2B Angiogenesis_T Angiogenesis A2A_A2B->Angiogenesis_T

Caption: Pro-angiogenic signaling pathways of comparator compounds.

Experimental_Workflows cluster_CCK8 CCK-8 Proliferation Assay cluster_Scratch Scratch Migration Assay cluster_Matrigel Matrigel Tube Formation Assay A1 Seed HUVECs in 96-well plate B1 Add Test Compound A1->B1 C1 Incubate (24-72h) B1->C1 D1 Add CCK-8 Reagent C1->D1 E1 Incubate (1-4h) D1->E1 F1 Measure Absorbance at 450nm E1->F1 A2 Seed HUVECs to confluence in 24-well plate B2 Create Scratch A2->B2 C2 Add Test Compound B2->C2 D2 Image at 0h C2->D2 E2 Incubate and Image at time points D2->E2 F2 Quantify Wound Closure E2->F2 A3 Coat 96-well plate with Matrigel B3 Seed HUVECs with Test Compound A3->B3 C3 Incubate (4-18h) B3->C3 D3 Image Tube Formation C3->D3 E3 Quantify Tube Length and Branch Points D3->E3 Platelet_Aggregation_Signaling cluster_agonists Platelet Agonists cluster_receptors Receptors cluster_inhibition Inhibition by Test Compounds cluster_downstream Downstream Signaling ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Collagen Collagen GPVI GPVI Collagen->GPVI PLC PLC Activation P2Y12->PLC PAR1_4->PLC GPVI->PLC Inhibitors Anti-Platelet Agents (e.g., this compound, Alternatives) Inhibitors->P2Y12 block Inhibitors->PAR1_4 block Inhibitors->GPVI block Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Aggregation Platelet Aggregation Ca_mobilization->Aggregation

References

Safety Operating Guide

Proper Disposal Procedures for (R)-Idhp (Inosine Diphosphate)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (R)-Idhp, identified as Inosine diphosphate (IDP). The following procedures are designed to ensure the safe handling and disposal of this material in a laboratory setting, minimizing risks to personnel and the environment.

Hazard Identification and Safety Precautions

Inosine diphosphate, in its sodium salt form, is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

Personal Protective Equipment (PPE): Before handling Inosine diphosphate, ensure the following personal protective equipment is worn:

  • Protective gloves

  • Eye protection (safety glasses or goggles)

  • Face protection

  • Appropriate respiratory protection if dust is generated

Quantitative Data Summary

PropertyValueReference
Molecular Formula C10H14N4O11P2--INVALID-LINK--[2]
Formula Weight 428.19 g/mol --INVALID-LINK--[2]
CAS Number 54735-61-4 (disodium salt)--INVALID-LINK--[1]
Appearance Powder--INVALID-LINK--[3]
Solubility Water: 50 mg/mL, clear to very slightly hazy, colorless--INVALID-LINK--[3]
Storage Temperature −20°C--INVALID-LINK--[3]

Detailed Disposal Protocol

The following step-by-step protocol should be followed for the disposal of Inosine diphosphate waste.

Step 1: Waste Segregation and Collection

  • Collect all waste containing Inosine diphosphate in a designated, properly labeled, and sealed waste container.

  • Do not mix with other incompatible waste streams.

  • The container should be made of a material compatible with the chemical.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Inosine diphosphate".

  • Include the hazard pictograms (e.g., GHS07 for irritant and harmful).

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

Step 4: Disposal

  • Dispose of the contents and the container in accordance with local, state, and federal regulations.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Do not dispose of Inosine diphosphate down the drain or in the regular trash.

Emergency Procedures:

  • If on skin: Wash with plenty of soap and water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If swallowed: Rinse mouth.[1]

Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound (Inosine diphosphate).

start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect 2. Collect Waste in Designated Container ppe->collect label 3. Label Container 'Hazardous Waste - Inosine diphosphate' collect->label store 4. Store in Designated Hazardous Waste Area label->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-Idhp

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Idhp. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound.

Hazard Identification

This compound presents several potential health hazards. It may be harmful if inhaled, ingested, or absorbed through the skin.[1] It can cause irritation to the respiratory tract, skin, and eyes.[1] There are no known OSHA hazards associated with this compound.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety. The information is based on the Safety Data Sheet (SDS) and general best practices for handling powdered chemicals.[2][3]

PPE CategoryItemSpecifications and Remarks
Eye Protection Splash gogglesMust be worn at all times when handling the substance to protect against dust particles and splashes.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for handling powdered chemicals.[4] Double gloving is recommended.[5]
Body Protection Full suit / Laboratory coatA full suit or a long-sleeved lab coat should be worn to protect skin and clothing from contamination.[1][4]
Respiratory Protection Dust respiratorA dust respirator is necessary to prevent inhalation of the powder.[1] For situations with a higher risk of aerosolization, a self-contained breathing apparatus (SCBA) should be used.[1]
Foot Protection BootsClosed-toe shoes or boots are required to protect against spills.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily accessible.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation risk.[1]

    • Avoid creating dust. Use techniques that minimize aerosolization when weighing or transferring the powder.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with strong oxidizing agents.[1]

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Carefully remove and dispose of PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after handling the compound.[1]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable PPE (gloves, lab coats, etc.), absorbent materials from spills, and any other items contaminated with this compound should be collected in a designated, labeled hazardous waste container.[6]

  • Waste Collection: The hazardous waste container should be kept closed and stored in a designated satellite accumulation area.[7]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[8]

Experimental Protocol: Spill Response for this compound

This protocol outlines the steps for safely managing a spill of this compound powder.

  • Immediate Actions:

    • Alert others in the immediate vicinity of the spill.[9]

    • Evacuate the area if the spill is large or if there is a significant risk of airborne dust.

    • If the spill is flammable, extinguish all nearby ignition sources.[9]

  • Assess the Spill:

    • From a safe distance, assess the extent of the spill and any immediate hazards.

    • Consult the SDS for specific cleanup information.

  • Containment and Cleanup:

    • Ensure you are wearing the appropriate PPE, including a dust respirator, splash goggles, a full suit, and gloves.[1]

    • Cover the spill with a damp cloth or paper towels to prevent the powder from becoming airborne.[9]

    • Carefully scoop up the spilled material using appropriate tools (e.g., a plastic dustpan and brush) and place it into a labeled hazardous waste container.[1][10]

    • Clean the spill area with a wet cloth or paper towels, working from the outside in.[7]

  • Decontamination and Disposal:

    • Place all contaminated cleaning materials and disposable PPE into a sealed, labeled hazardous waste bag or container.[6]

    • Decontaminate any non-disposable equipment used for cleanup.

    • Wash hands thoroughly with soap and water.

  • Reporting:

    • Report the spill to your laboratory supervisor and the institutional EHS office.

Safe Handling Workflow for this compound

prep 1. Preparation (Review SDS, Gather PPE) handling 2. Handling (In Fume Hood, Minimize Dust) prep->handling post_handling 3. Post-Handling (Decontaminate, Doff PPE) handling->post_handling spill Spill Occurs handling->spill disposal 4. Waste Disposal (Segregate, Label, Store) post_handling->disposal spill_response Spill Response Protocol spill->spill_response spill_response->disposal final_disposal 5. Final Disposal (EHS Pickup) disposal->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.